Methamidophos sulfoxide
Description
Structure
2D Structure
Properties
CAS No. |
83498-80-0 |
|---|---|
Molecular Formula |
C2H8NO3PS |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
[amino(methylsulfinyl)phosphoryl]oxymethane |
InChI |
InChI=1S/C2H8NO3PS/c1-6-7(3,4)8(2)5/h1-2H3,(H2,3,4) |
InChI Key |
BFDSAOZPSRCMAO-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(N)S(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Purification of Methamidophos Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methamidophos, a potent organophosphate insecticide, undergoes metabolic activation in vivo, with its sulfoxide derivative being a key metabolite of toxicological interest. The synthesis and purification of methamidophos sulfoxide present significant challenges due to the molecule's inherent instability and reactivity. This technical guide provides an in-depth exploration of the potential synthetic pathways and the critical hurdles in its purification, drawing from the chemistry of methamidophos and related organophosphorus compounds. This document aims to equip researchers with the necessary knowledge to approach the synthesis and purification of this important metabolite for further toxicological and metabolic studies.
Introduction
Methamidophos (O,S-dimethyl phosphoramidothioate) is a systemic insecticide and acaricide known for its high efficacy and broad spectrum of activity. Its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The in vivo bioactivation of methamidophos is a crucial aspect of its toxicity, with oxidative metabolism leading to the formation of more potent AChE inhibitors. While N-hydroxylation has been investigated as one potential bioactivation pathway, the S-oxidation route, leading to the formation of this compound, is also a proposed mechanism.[1] Understanding the properties and biological activity of this compound is therefore essential for a comprehensive toxicological assessment. However, the synthesis and isolation of this metabolite in a pure form are fraught with challenges.
Synthesis of this compound: Proposed Pathways
Direct synthesis of this compound is not well-documented in publicly available literature, likely due to its instability. However, based on general principles of organic chemistry and the known reactions of similar organophosphorus compounds, two primary synthetic strategies can be proposed:
2.1. Oxidation of Methamidophos
The most direct approach to this compound is the controlled oxidation of the sulfide moiety in the parent methamidophos molecule.
-
Experimental Protocol (Proposed):
-
Dissolution: Dissolve methamidophos in a suitable organic solvent that is inert to the oxidizing agent, such as dichloromethane or chloroform.
-
Cooling: Cool the solution to a low temperature (e.g., 0 to -78 °C) to control the reaction rate and minimize over-oxidation and side reactions.
-
Addition of Oxidizing Agent: Slowly add a mild and selective oxidizing agent. Suitable reagents could include:
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium periodate
-
Hydrogen peroxide in the presence of a catalyst
-
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench any remaining oxidizing agent. For m-CPBA, this can be achieved by adding a reducing agent like sodium thiosulfate.
-
Work-up: Perform an aqueous work-up to remove byproducts and purify the crude product.
-
2.2. Challenges in the Oxidation of Methamidophos
-
Over-oxidation: The primary challenge is preventing the over-oxidation of the sulfoxide to the corresponding sulfone. The electron-withdrawing nature of the phosphoryl group can make the sulfide more susceptible to oxidation.
-
P=S to P=O Oxidation: The thiono group (P=S) in any potential starting materials or impurities could also be oxidized to the corresponding oxon (P=O).
-
Instability of the Product: this compound is likely to be unstable, potentially undergoing hydrolysis or rearrangement under the reaction or purification conditions. Methamidophos itself is known to be unstable in both acidic and alkaline conditions.[2]
-
Side Reactions: The presence of the amide group could lead to side reactions, such as N-oxidation, depending on the oxidant used.
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound via controlled oxidation.
Purification Challenges and Strategies
The purification of this compound is expected to be as challenging as its synthesis, primarily due to its polarity and instability.
3.1. Chromatographic Methods
Chromatography is the most likely method for purification. However, the high polarity of the sulfoxide will necessitate specific chromatographic conditions.
-
Experimental Protocol (Proposed):
-
Column Chromatography:
-
Stationary Phase: Normal-phase silica gel is a common choice. However, given the polar nature of the target molecule, reverse-phase chromatography using a C18-functionalized silica gel might be more effective.
-
Mobile Phase: A gradient elution system would likely be required. For normal-phase, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetonitrile) would be used, with an increasing proportion of the polar solvent. For reverse-phase, a gradient of water and acetonitrile or methanol would be appropriate.
-
-
Thin-Layer Chromatography (TLC): TLC should be used to determine the optimal solvent system for column chromatography and to monitor the purity of the fractions.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material for analytical standards, preparative HPLC would be the method of choice. The conditions would be similar to those used for analytical HPLC.
-
3.2. Challenges in Purification
-
Compound Instability on Stationary Phase: The acidic nature of silica gel could lead to the degradation of the sulfoxide during purification. Using a deactivated (e.g., with triethylamine) or neutral stationary phase like alumina could mitigate this issue.
-
Co-elution of Impurities: Impurities with similar polarities, such as the starting material (methamidophos) and the over-oxidation product (sulfone), may be difficult to separate.
-
Detection: As this compound lacks a strong chromophore, detection by UV-Vis spectroscopy may be challenging.[3] Techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS) would be more suitable for monitoring the purification process.
Diagram of Purification Workflow:
Caption: A proposed workflow for the purification of this compound.
Analytical Characterization
Due to the challenges in isolating a stable, pure standard, the identification and quantification of this compound would heavily rely on sophisticated analytical techniques.
| Analytical Technique | Application | Expected Results and Challenges |
| LC-MS/MS | Identification and Quantification | This is the most powerful technique for analyzing methamidophos and its metabolites.[2][4] For the sulfoxide, one would expect a molecular ion corresponding to its mass. Fragmentation patterns would be key for structural confirmation. The challenge lies in the absence of a certified reference standard for comparison. |
| GC-MS | Identification and Quantification | While gas chromatography has been used for methamidophos, its high polarity and thermal instability can lead to peak tailing and degradation in the injection port.[2] The sulfoxide would likely be even more problematic to analyze by GC without derivatization. |
| NMR Spectroscopy | Structural Elucidation | If a sufficiently pure and concentrated sample can be obtained, ¹H, ¹³C, and ³¹P NMR would be invaluable for confirming the structure. The chemical shifts of the methyl groups and the phosphorus atom would be expected to differ significantly from those of methamidophos and the corresponding sulfone. |
Conclusion
The synthesis and purification of this compound are significant undertakings that require careful control of reaction conditions and sophisticated purification and analytical techniques. The inherent instability of the molecule is the central challenge that permeates every step of the process, from synthesis to isolation and characterization. This guide outlines the probable synthetic routes and purification strategies, highlighting the anticipated difficulties. Researchers venturing into this area should be prepared for extensive optimization of reaction conditions and purification protocols. The successful isolation of pure this compound will be a critical step forward in understanding the complete toxicological profile of methamidophos.
References
- 1. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. coresta.org [coresta.org]
- 3. Impurity analysis of methamidophos with chromatographic methods | CoLab [colab.ws]
- 4. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Elusive Chemistry of Methamidophos Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methamidophos sulfoxide, a putative oxidative metabolite of the organophosphorus insecticide methamidophos, represents a molecule of significant toxicological interest. It is considered a highly unstable and potent inhibitor of acetylcholinesterase (AChE), the enzyme critical for nerve function. This technical guide synthesizes the available, albeit limited, information on the chemical and toxicological properties of this compound. Due to its inherent instability, extensive physicochemical data and specific experimental protocols are scarce. This document, therefore, provides a comprehensive overview based on existing literature, general principles of organophosphate chemistry, and methodologies applicable to the study of reactive metabolites.
Introduction
Methamidophos, O,S-dimethyl phosphoramidothioate, is a broad-spectrum systemic insecticide known for its high toxicity. Its mode of action, like other organophosphates, involves the inhibition of acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent disruption of the nervous system. The in vivo bioactivation of methamidophos is thought to produce even more potent AChE inhibitors, with this compound being a primary candidate for this enhanced toxicity. The extreme instability of this sulfoxide metabolite has, however, made its isolation and characterization a significant scientific challenge, resulting in a notable lack of definitive data in the literature. This guide aims to consolidate the current understanding and provide a framework for future research into this enigmatic compound.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Methamidophos and Inferred Properties of this compound
| Property | Methamidophos | This compound (Inferred) | Data Source |
| IUPAC Name | O,S-dimethyl phosphoramidothioate | O,S-dimethylsulfinyl phosphoramidothioate | - |
| CAS Number | 10265-92-6 | Not Assigned | - |
| Molecular Formula | C₂H₈NO₂PS | C₂H₈NO₃PS | - |
| Molecular Weight | 141.1 g/mol | 157.1 g/mol | - |
| Physical State | Colorless crystals | Highly unstable, likely non-isolable solid or oil | [General Knowledge] |
| Melting Point | 44.5 °C | Expected to be highly unstable at room temperature | [General Knowledge] |
| Boiling Point | Decomposes before boiling | Decomposes readily | [General Knowledge] |
| Vapor Pressure | 2.3 x 10⁻⁵ mmHg at 20 °C | Expected to be very low due to instability | [General Knowledge] |
| Solubility in Water | > 200 g/L at 20 °C | Likely high due to the polar sulfoxide group | [General Knowledge] |
| logP (Octanol-Water Partition Coefficient) | -0.8 | Expected to be lower (more hydrophilic) than methamidophos | [General Knowledge] |
Synthesis and Stability
The direct synthesis of this compound is not well-documented in peer-reviewed literature, primarily because of its instability. It is believed to be formed in vivo through the action of cytochrome P450 monooxygenases on methamidophos.
In vitro generation for analytical and toxicological studies would likely involve controlled oxidation of methamidophos using mild oxidizing agents, followed immediately by analysis or bioassay.
Caption: Conceptual pathway for the in vitro generation of this compound.
The stability of this compound in aqueous solutions is expected to be extremely low, with rapid hydrolysis to less toxic products. This instability is a critical factor to consider in any experimental design.
Analytical Methodologies
The analysis of this compound is challenging and requires techniques suitable for reactive and transient species.
4.1. Sample Preparation
Given its instability, in situ trapping or immediate extraction and derivatization following generation are necessary. Solid-phase extraction (SPE) with appropriate sorbents could be used for rapid cleanup of biological matrices, but speed is paramount.
4.2. Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC is a powerful tool for pesticide analysis, the thermal lability of this compound may lead to on-column degradation. Derivatization to a more stable form prior to injection would likely be required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most promising technique for the direct analysis of this compound. The use of a cooled autosampler and column compartment would be essential to minimize degradation. Tandem mass spectrometry (MS/MS) would provide the necessary selectivity and sensitivity for detection in complex matrices.
Caption: General workflow for the analysis of unstable metabolites like this compound.
Toxicological Profile
5.1. Mechanism of Action: Acetylcholinesterase Inhibition
The primary toxicological effect of this compound is the potent and likely irreversible inhibition of acetylcholinesterase (AChE). The sulfoxide group is thought to increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE.
Caption: Simplified signaling pathway showing the effect of AChE inhibition.
5.2. Experimental Protocol: Cholinesterase Inhibition Assay
A modified Ellman's assay can be used to determine the AChE inhibitory potential of in situ generated this compound.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.4)
-
Methamidophos
-
Mild oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a microplate well, briefly pre-incubate AChE with a freshly prepared solution of methamidophos that has been treated with the oxidizing agent to generate the sulfoxide. A control with untreated methamidophos should be run in parallel.
-
Initiate the reaction by adding ATCI and DTNB.
-
Monitor the change in absorbance at 412 nm over time. The rate of color change is proportional to AChE activity.
-
Calculate the percentage of inhibition caused by the treated and untreated methamidophos.
Conclusion
This compound remains a scientifically intriguing and toxicologically significant molecule. Its high reactivity and instability have precluded extensive characterization, leaving many of its chemical and physical properties to be inferred. Future research, leveraging advanced analytical techniques such as cryo-trapping and rapid chromatography coupled with mass spectrometry, will be crucial to definitively elucidate the structure and properties of this potent metabolite. A deeper understanding of its formation, stability, and interaction with biological targets will be invaluable for a more complete assessment of the risks associated with methamidophos exposure and for the development of potential therapeutic interventions.
Methamidophos Sulfoxide: A Technical Examination of a Putative Reactive Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methamidophos, a potent organophosphate insecticide, exerts its toxicity primarily through the inhibition of acetylcholinesterase (AChE). The bioactivation of methamidophos to a more reactive metabolite has been a subject of scientific inquiry, with methamidophos sulfoxide proposed as a key intermediate. This technical guide provides a comprehensive overview of the current understanding of this compound as a reactive metabolite. It delves into the proposed metabolic pathways, the controversy surrounding its existence and stability, and presents an alternative bioactivation route involving N-hydroxylation. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key chemical and biological processes.
Introduction
Methamidophos is a systemic insecticide and acaricide known for its high toxicity to a broad spectrum of pests.[1] Its mode of action involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to the accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and ultimately, paralysis and death.
The in vivo toxicity of methamidophos is significantly higher than its in vitro AChE inhibitory activity, suggesting that it undergoes metabolic activation to a more potent inhibitor.[2] One of the leading hypotheses for this bioactivation is the S-oxidation of the thiomethyl group to form this compound. This guide explores the evidence for this pathway, the challenges in isolating and characterizing this putative metabolite, and an alternative N-hydroxylation pathway that has garnered experimental support.
Metabolic Pathways and Bioactivation
The bioactivation of methamidophos is thought to proceed via two primary, and potentially competing, pathways: S-oxidation and N-hydroxylation.
The Proposed S-Oxidation Pathway to this compound
The oxidation of the sulfur atom in methamidophos to a sulfoxide is a chemically plausible bioactivation step that is common for many xenobiotics.[3] This transformation is presumed to be catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[4] The resulting this compound is hypothesized to be a more potent electrophile, rendering it a more effective phosphorylating agent of the serine residue in the active site of AChE.
However, the existence of this compound as a stable, isolatable metabolite is a matter of considerable debate. Several research groups have attempted to synthesize and characterize this compound, with some early claims being refuted by later studies. The inherent instability of phosphorothiolate sulfoxides makes them difficult to detect and quantify in biological systems.[2]
Caption: Proposed S-Oxidation pathway of methamidophos.
The N-Hydroxylation Pathway: An Alternative Bioactivation Route
An alternative and more experimentally supported pathway for methamidophos bioactivation is N-hydroxylation.[2][5][6] This reaction, also likely mediated by CYP450 enzymes, results in the formation of N-hydroxymethamidophos.[2] This metabolite has been successfully synthesized and characterized.[2][5][6]
Interestingly, studies have shown that N-hydroxymethamidophos is less potent as an AChE inhibitor than the parent compound, methamidophos.[2][6] However, it is highly unstable, with a half-life of approximately 10 minutes at physiological pH.[2] Its rapid decomposition could lead to the formation of other reactive species that contribute to toxicity.
Caption: N-Hydroxylation pathway of methamidophos.
Quantitative Data
Due to the challenges in isolating and characterizing this compound, direct quantitative data on its properties are not available in the peer-reviewed literature. The following tables summarize the available data for the parent compound, methamidophos, and its N-hydroxy metabolite.
Table 1: Physicochemical and Toxicological Properties of Methamidophos
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₈NO₂PS | [7] |
| Molecular Weight | 141.13 g/mol | [7] |
| Half-life in Soil | 1.9 - 12 days (aerobic) | [8][9] |
| Half-life in Water (pH 7) | 27 days | [8] |
| Oral LD₅₀ (rat) | 16 - 21 mg/kg | [8][9] |
| Dermal LD₅₀ (rat) | 50 mg/kg | [9] |
| AChE Inhibition (spontaneous reactivation t₁/₂) | 3.7 hours (electric eel) | [10] |
Table 2: Properties of N-Hydroxymethamidophos
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₈NO₃PS | [2][5][6] |
| Stability (t₁/₂ at pH 7.4, 37°C) | 10 minutes | [2] |
| AChE Inhibitory Potency | Less potent than methamidophos | [2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of methamidophos metabolism and toxicity.
Synthesis of N-Hydroxymethamidophos
The synthesis of N-hydroxymethamidophos has been described and involves the coupling of O,S-dimethylphosphorochloridothioate with bis(trimethylsilyl)hydroxylamine followed by desilylation.[2][5][6]
Materials:
-
O,S-Dimethylphosphorochloridothioate
-
Bis(trimethylsilyl)hydroxylamine (Me₃SiNHOSiMe₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Reagents for workup and purification (e.g., silica gel for chromatography)
Procedure:
-
Dissolve O,S-dimethylphosphorochloridothioate in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of bis(trimethylsilyl)hydroxylamine in the same solvent.
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain N-hydroxymethamidophos.
In Vitro Metabolism of Methamidophos using Liver Microsomes
This protocol is designed to investigate the enzymatic formation of methamidophos metabolites, including the potential formation of the sulfoxide or N-hydroxy derivatives, using liver microsomes which are a source of CYP450 enzymes.
Materials:
-
Rat or human liver microsomes
-
Methamidophos
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solvent (e.g., acetonitrile or methanol)
-
Analytical instrumentation for metabolite detection (e.g., LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding a solution of methamidophos.
-
Incubate the reaction for a defined time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold quenching solvent.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of methamidophos and its potential metabolites using LC-MS/MS.
Caption: Workflow for in vitro metabolism studies.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to determine the inhibitory potency of a compound against AChE.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (methamidophos or its potential metabolites)
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution.
-
Incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the ATCI and DTNB solution.
-
Immediately measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the rate of increase in absorbance.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Analytical Characterization
The identification and quantification of methamidophos and its metabolites rely on sophisticated analytical techniques.
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for detecting and quantifying methamidophos and its metabolites in biological matrices. The fragmentation pattern of methamidophos in MS/MS typically involves the loss of the thiomethyl group or the methoxy group. While a definitive fragmentation pattern for this compound is not established due to its instability, it would be expected to show a characteristic neutral loss of the sulfinylmethyl radical (•SOCH₃) or other fragments indicative of the oxidized sulfur.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of organophosphorus compounds. While specific NMR data for this compound are not available, related phosphorothiolate sulfoxides have been studied. The oxidation of the sulfur atom would be expected to cause a downfield shift in the ¹H NMR signal of the S-methyl protons and a significant change in the ³¹P NMR chemical shift compared to the parent methamidophos.
Conclusion
The role of this compound as a reactive metabolite in the bioactivation of methamidophos remains a compelling but unproven hypothesis. The inherent instability of this putative intermediate has precluded its definitive synthesis, isolation, and characterization. Consequently, direct evidence of its formation in biological systems and its specific contribution to acetylcholinesterase inhibition is lacking.
In contrast, the N-hydroxylation pathway provides a more experimentally tractable alternative for the bioactivation of methamidophos. The successful synthesis and characterization of N-hydroxymethamidophos, coupled with the observation of its rapid decomposition, suggest a complex mechanism of toxicity that may not solely rely on a single, more potent AChE inhibitor.
Future research in this area should focus on developing advanced analytical techniques to trap and identify transient reactive intermediates in situ. Furthermore, computational modeling could provide valuable insights into the reactivity and toxicological potential of both the sulfoxide and N-hydroxy metabolites. A deeper understanding of the metabolic fate of methamidophos is crucial for accurate risk assessment and the development of safer alternatives.
References
- 1. Methamidophos [fao.org]
- 2. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EXTOXNET PIP - METHAMIDOPHOS [extoxnet.orst.edu]
- 9. pic.int [pic.int]
- 10. Reactivation of acetylcholinesterase inhibited by methamidophos and analogous (di)methylphosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Postulated Mechanism of Action of Methamidophos Sulfoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methamidophos is a potent, systemic organophosphate insecticide and acaricide that exerts its neurotoxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). It is understood that methamidophos itself may be a pro-insecticide, requiring metabolic bioactivation to a more potent AChE inhibitor. While the exact metabolic pathways are still under investigation, one postulated, albeit debated, route is the oxidation of the sulfur atom to form methamidophos sulfoxide. This document outlines the established mechanism of action for methamidophos and extrapolates the postulated mechanism for its sulfoxide metabolite. The primary mode of action is the irreversible phosphorylation of the serine hydroxyl group within the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity.
Postulated Core Mechanism: Acetylcholinesterase Inhibition
The central hypothesis for the mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses in cholinergic synapses.
The Role of Acetylcholinesterase
In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate a nerve signal. AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.
Inhibition by Organophosphates
Organophosphates, including methamidophos and its postulated sulfoxide metabolite, act as irreversible inhibitors of AChE. They mimic the structure of acetylcholine and bind to the active site of the enzyme.
Covalent Modification of the Active Site
The key interaction involves the phosphorylation of a serine residue within the active site of AChE. This forms a stable, covalent bond that effectively renders the enzyme non-functional. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the clinical signs of organophosphate poisoning.
The postulated reaction is as follows:
Bioactivation of Methamidophos
Methamidophos is considered to be a relatively weak inhibitor of AChE in vitro compared to its observed toxicity in vivo, suggesting that it undergoes metabolic bioactivation to a more potent inhibitor.[1][2] While N-hydroxylation has been proposed as a primary bioactivation pathway, S-oxidation remains a theoretical possibility.[1][2]
Postulated S-Oxidation Pathway
The conversion of the thiono (-S-) group to the oxono (-O-) or sulfoxide (-SO-) group is a common bioactivation pathway for many organophosphate pesticides. This oxidation increases the electrophilicity of the phosphorus atom, making it a more potent phosphorylating agent.
Caption: Postulated metabolic S-oxidation of methamidophos.
Quantitative Data (Hypothetical)
Crucially, no specific quantitative data for the acetylcholinesterase inhibition by this compound has been found in the reviewed scientific literature. The following table is a hypothetical representation of the type of data that would be necessary to fully characterize its mechanism of action and is provided for illustrative purposes only.
| Compound | Target Enzyme | Organism | IC₅₀ (nM) | Kᵢ (nM) | Source |
| This compound | Acetylcholinesterase | Human (recombinant) | Data not available | Data not available | - |
| This compound | Acetylcholinesterase | Rat (brain homogenate) | Data not available | Data not available | - |
| This compound | Acetylcholinesterase | Housefly (head homogenate) | Data not available | Data not available | - |
Experimental Protocols (Exemplary)
Detailed experimental protocols for the synthesis and analysis of this compound are not available in the literature. The following represents a generalized workflow that would be employed for such an investigation.
Caption: General experimental workflow for synthesis and testing.
Synthesis of this compound (Hypothetical)
A potential synthetic route would involve the controlled oxidation of methamidophos using a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), in an appropriate solvent system. The reaction would require careful monitoring to prevent over-oxidation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring AChE activity is the colorimetric assay developed by Ellman.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen
-
Phosphate buffer (pH 8.0)
-
Source of acetylcholinesterase (e.g., purified recombinant enzyme, brain homogenate)
-
This compound (test inhibitor)
-
-
Procedure:
-
AChE is pre-incubated with varying concentrations of this compound for a defined period.
-
The reaction is initiated by the addition of ATCI and DTNB.
-
The hydrolysis of ATCI by active AChE produces thiocholine.
-
Thiocholine reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion.
-
The rate of color change is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway
The downstream effects of AChE inhibition by this compound are a cascade of events resulting from the overstimulation of cholinergic receptors.
References
- 1. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
In Silico Prediction of Methamidophos Sulfoxide Stability and Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamidophos, an organophosphate insecticide, has been the subject of extensive toxicological and environmental research. Its potential metabolic activation and degradation pathways are crucial for understanding its mechanism of action and environmental fate. One of the proposed, albeit debated, reactive intermediates is Methamidophos Sulfoxide. This technical guide provides a comprehensive overview of the in silico prediction of the stability and reactivity of this compound, summarizing the available data, outlining relevant experimental protocols, and visualizing key pathways and workflows. While direct experimental data on this compound is scarce, this guide consolidates related information to provide a predictive framework.
Data Presentation: Predicted Physicochemical Properties and Stability
Due to the limited direct experimental data on this compound, in silico prediction methods are invaluable for estimating its properties. The following table summarizes the predicted physicochemical properties and stability parameters, derived from computational models and extrapolated from studies on related organophosphate compounds.
| Property | Predicted Value/Characteristic | Method of Prediction/Reference |
| Molecular Formula | C₂H₈NO₃PS | - |
| Molecular Weight | 157.12 g/mol | - |
| LogP | < -0.8 | Predicted based on increased polarity from sulfoxidation |
| Water Solubility | High | Predicted based on increased polarity |
| Half-life (t½) in aqueous solution (pH 7.4, 37°C) | Predicted to be short (minutes to hours) | Extrapolated from the instability of N-hydroxymethamidophos[1][2] |
| Primary Degradation Pathway | Hydrolysis of P-S and P-N bonds | Based on known degradation of Methamidophos[3][4][5][6] |
| Key Degradation Products | O,S-dimethyl phosphorothioate, Phosphoric Acid | Based on known degradation of Methamidophos[3][4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of N-hydroxymethamidophos (as a proxy for oxidized Methamidophos)
This protocol is adapted from the synthesis of a potential oxidative metabolite of Methamidophos and can serve as a starting point for the synthesis of related oxidized species.[1][2]
Materials:
-
O,S-Dimethylphosphorochloridothioate (MeO(MeS)P(O)Cl)
-
N,O-Bis(trimethylsilyl)hydroxylamine (Me₃SiNHOSiMe₃)
-
Anhydrous solvents (e.g., dichloromethane)
-
Silica gel for chromatography
Procedure:
-
Coupling Reaction: React O,S-Dimethylphosphorochloridothioate with N,O-Bis(trimethylsilyl)hydroxylamine in an anhydrous solvent at a controlled temperature (e.g., 0°C to room temperature). The reaction involves the coupling of the phosphoryl chloride with the silylated hydroxylamine.
-
Desilylation: The resulting silylated intermediate is then desilylated, typically by treatment with a mild acid or alcohol (e.g., methanol), to yield the N-hydroxymethamidophos.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the target compound.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: In Vitro Metabolism Study for Metabolite Identification
This protocol outlines a general workflow for identifying metabolites of a parent compound, such as Methamidophos, which could be adapted to search for this compound.[7][8]
Materials:
-
Human liver S9 fraction (or other relevant metabolically active tissue fractions)
-
NADPH regenerating system
-
Methamidophos (parent compound)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching and extraction)
-
LC-HRMS system
Procedure:
-
Incubation: Incubate Methamidophos with the human liver S9 fraction in the presence of an NADPH regenerating system at 37°C. The reaction is initiated by the addition of the parent compound.
-
Time-course Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching and Extraction: Stop the metabolic reaction by adding a cold organic solvent like acetonitrile. Centrifuge the samples to precipitate proteins.
-
LC-HRMS Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect potential metabolites.
-
Data Analysis: Process the data using metabolite identification software to look for masses corresponding to potential modifications of the parent compound, such as oxidation (addition of an oxygen atom to form the sulfoxide).
Protocol 3: Analytical Method for Methamidophos and its Degradation Products
This protocol describes a general method for the analysis of Methamidophos and can be adapted to include the detection of its potential metabolites.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS) detector.
-
Liquid Chromatograph (LC) with a Tandem Mass Spectrometer (MS/MS).
Sample Preparation (e.g., for environmental or biological samples):
-
Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile, ethyl acetate).
-
Clean-up: Use Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Concentration: Concentrate the extract to a smaller volume before analysis.
Chromatographic Conditions (Example for GC-MS):
-
Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to elute the analytes.
-
MS Detection: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Mandatory Visualization
Diagram 1: Predicted Oxidative Metabolism of Methamidophos
Caption: Predicted oxidative metabolism pathway of Methamidophos leading to a hypothesized sulfoxide intermediate.
Diagram 2: Experimental Workflow for In Silico Prediction and Experimental Verification
Caption: Workflow for combining in silico prediction with experimental verification for metabolite studies.
Diagram 3: Logical Relationship of Factors Influencing this compound Stability
Caption: Factors predicted to influence the stability of this compound.
Conclusion
The in silico prediction of the stability and reactivity of this compound is a challenging yet critical area of research. While direct experimental evidence remains elusive, computational modeling and extrapolation from related compounds suggest that it is likely an unstable intermediate that rapidly degrades. The experimental protocols and workflows outlined in this guide provide a framework for future research to synthesize, identify, and characterize this putative metabolite. The provided visualizations offer a clear understanding of the predicted pathways and logical relationships governing its behavior. Further research combining in silico and experimental approaches is necessary to definitively elucidate the role of this compound in the toxicology and environmental fate of Methamidophos.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methamidophos Degradation Pathway [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]
- 6. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. efsa.europa.eu [efsa.europa.eu]
The Metabolic Conversion of Acephate to Methamidophos: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic transformation of the organophosphate insecticide acephate into its more potent and toxic metabolite, methamidophos. While the user's initial query mentioned "methamidophos sulfoxide," the preponderance of scientific literature indicates that the primary metabolic pathway of toxicological significance is the conversion of acephate to methamidophos. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways involved in this critical bioactivation process.
Executive Summary
Acephate, a systemic insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system. However, acephate itself is a relatively weak AChE inhibitor. Its toxicity is significantly enhanced in target organisms, such as insects, through metabolic conversion to methamidophos, a much more potent inhibitor. In contrast, this metabolic conversion is less efficient in mammals, which contributes to acephate's selective toxicity. Understanding the dynamics of this metabolic pathway is essential for assessing the toxicological risk of acephate exposure in various species and for the development of safer alternatives.
Quantitative Analysis of Acephate Metabolism to Methamidophos
The conversion of acephate to methamidophos varies significantly across species and biological systems. The following tables summarize key quantitative findings from various studies.
Table 1: Methamidophos Formation from Acephate in Mammalian Systems
| Species | Exposure Route | Dose | Tissue/Fluid | Time Point | Methamidophos Detected (% of Administered Dose) | Reference |
| Rat | Dermal | 10 mg/kg bw | Urine | 3 days | ~1% | [1] |
| Rat | Oral (gavage) | 25 or 100 mg/kg bw | Urine | 24 hours | ≤ 5% | [2] |
| Human | Oral | 0.35–1.2 mg/kg bw | Plasma | 1-4 hours (Tmax) | Not specified, but detected | [2] |
| Mouse | Intraperitoneal | Not specified | Liver | 30 minutes | 1.5% | [3] |
Table 2: Methamidophos Formation from Acephate in Avian and Insect Systems
| Species | Exposure Route | Dose | Tissue | Time Point | Methamidophos Detected (% of Administered Dose) | Reference |
| Hen | Gavage | 25 mg/kg | Brain | Not specified | 16% | [3] |
| Hen | Gavage | 700 mg/kg | Brain | Not specified | 10% | [3] |
| Insects | Ingestion | Not specified | Body | Not specified | Readily converted | [1][4] |
Table 3: Acephate and Methamidophos Residues in Agricultural Products
| Crop | Application | Initial Acephate Residue | Methamidophos Formation | Half-life of Acephate | Half-life of Methamidophos | Reference |
| Brinjal (Eggplant) | Standard Dose (560 g a.i. ha-1) | 8.61 mg/kg | Increased up to day 3 | Not specified | More persistent than acephate | |
| Okra | Standard Dose (560 g a.i. ha-1) | 8.44 mg/kg | Increased up to day 3 | Not specified | More persistent than acephate | |
| Pakchoi (Open Field) | Not specified | Not specified | >90% of total methamidophos was from acephate metabolism | 1.36 days | 2.86 days | [5] |
| Pakchoi (Greenhouse) | Not specified | Not specified | >50% of total methamidophos was from acephate metabolism (day 7) | 1.07 days | 0.79 days | [5] |
Experimental Protocols
The following section details the methodologies employed in key studies to investigate the metabolism of acephate to methamidophos.
Protocol 1: Analysis of Acephate and Methamidophos in Rat Urine
-
Objective: To quantify the excretion of acephate and methamidophos in rats following oral administration.
-
Dosing: A single oral dose of [S-methyl-¹⁴C]acephate (purity > 99.5%) was administered at 25 mg/kg bw.[1] In another study, unlabeled acephate was given by gavage at 100 mg/kg bw per day for 4 days.
-
Sample Collection: Urine and feces were collected at various intervals (e.g., 6, 12, 24, 36, and 48 hours) after dosing.[1]
-
Extraction: Urine samples were extracted to isolate acephate and its metabolites.
-
Analytical Method: Gas-liquid chromatography (GLC) was used to separate and quantify acephate and methamidophos.[1]
-
Results: Unchanged acephate was the major component in urine (73-77%), with a small percentage identified as methamidophos.[1]
Protocol 2: Determination of Acephate and Methamidophos in Plant Tissues
-
Objective: To study the dissipation of acephate and the formation of methamidophos in brinjal and okra.
-
Experimental Design: Field application of acephate (75% SP) at standard and double doses.
-
Sample Collection: Samples of brinjal and okra were collected at 0, 1, 3, 5, 7, 10, 15, 20, 25, and 30 days after the final spray.
-
Sample Preparation (QuEChERS method):
-
Homogenized samples were extracted with acetonitrile.
-
Anhydrous sodium sulfate and sodium chloride were added for partitioning.
-
The supernatant was cleaned up using primary secondary amine (PSA) sorbent.
-
-
Analytical Method: Gas chromatography (GC) with a flame photometric detector (FPD) and confirmation by gas chromatography-mass spectrometry (GC-MS).
-
Results: The concentration of methamidophos increased for up to three days after application and was found to be more persistent than acephate.
Signaling Pathways and Metabolic Relationships
The metabolic conversion of acephate to methamidophos is a key step in its bioactivation. This process, along with subsequent degradation, is visualized in the following diagrams.
Caption: Metabolic pathways of acephate in mammals and insects.
The diagram above illustrates the differential metabolism of acephate in mammals and insects. In mammals, the primary metabolic route leads to the formation of des-O-methylacephate, a less toxic compound, with the conversion to the more toxic methamidophos being a minor pathway.[3] Conversely, in insects, the hydrolysis of acephate to methamidophos is a major pathway, leading to its higher toxicity in these organisms.[3][4]
Caption: General experimental workflow for acephate and methamidophos analysis.
This workflow outlines the typical steps involved in the analysis of acephate and its metabolite methamidophos in biological and environmental samples. The choice of extraction and cleanup methods, such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS, depends on the sample matrix.[6] Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with sensitive detectors like Mass Spectrometry (MS) or a Flame Photometric Detector (FPD) are commonly used for separation and quantification.[5][6]
Conclusion
The metabolic conversion of acephate to methamidophos is a critical determinant of its toxicity. While this bioactivation is a major pathway in insects, it is a minor route in mammals, providing a basis for its selective insecticidal activity. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and professionals in the fields of toxicology, drug development, and environmental science. Further research into the specific enzymes, such as carboxyamidases, involved in this metabolic step will enhance our understanding of acephate's mode of action and aid in the development of safer and more effective pest control agents.[7]
References
- 1. Pesticide Residues in food:2002 - Acephate [inchem.org]
- 2. apps.who.int [apps.who.int]
- 3. Acephate Technical Fact Sheet [npic.orst.edu]
- 4. Acephate Fact Sheet [npic.orst.edu]
- 5. Residue analysis of acephate and its metabolite methamidophos in open field and greenhouse pakchoi (Brassica campestris L.) by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on sample preparation and chromatographic determination of acephate and methamidophos in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
The Environmental Odyssey of Methamidophos Sulfoxide: A Technical Deep Dive
For Immediate Release
[City, State] – October 26, 2025 – A comprehensive technical guide has been developed to illuminate the environmental fate and transformation of methamidophos sulfoxide, a potential metabolite of the organophosphate insecticide methamidophos. This document, tailored for researchers, scientists, and drug development professionals, synthesizes available data on analogous compounds to project the environmental behavior of this substance, addressing a notable gap in current scientific literature. While direct experimental data on this compound is scarce, this guide provides a foundational understanding based on established principles of pesticide chemistry and environmental science.
Introduction
Methamidophos has been widely used as a systemic insecticide and acaricide. Its environmental persistence and transformation are of significant concern due to its toxicity. The oxidation of the thioether group in organothiophosphate pesticides is a recognized metabolic and degradation pathway, often leading to the formation of sulfoxide and sulfone analogs. Although not extensively documented for methamidophos, the formation of this compound is a plausible transformation product in the environment. This guide explores its potential environmental fate through abiotic and biotic degradation mechanisms, drawing parallels from the behavior of its parent compound and other structurally related pesticides.
Physicochemical Properties (Inferred)
Environmental Fate and Transformation
The environmental persistence and transformation of this compound are expected to be governed by a combination of abiotic and biotic processes.
Abiotic Transformation
Hydrolysis: The stability of methamidophos is pH-dependent, with faster degradation under alkaline conditions.[1] It is probable that this compound would exhibit similar pH sensitivity. The electron-withdrawing nature of the sulfoxide group could potentially influence the hydrolysis rates of the phosphoester bonds.
Photolysis: While methamidophos itself is relatively stable to phototransformation in water, the presence of the sulfoxide moiety might alter its photochemical properties.[2] Sunlight has sufficient energy to induce photochemical transformations in many organic pesticides.[3] For organothiophosphate pesticides, photodegradation can proceed through oxidation and cleavage of the phosphorus-sulfur bond.[4]
Biotic Transformation
Microbial degradation is a primary route for the dissipation of many organophosphate pesticides in the environment.[2][5][6][7] Microorganisms have evolved diverse enzymatic pathways to utilize these compounds as sources of carbon, phosphorus, or nitrogen.[8]
Enzymatic Degradation: Key enzymes involved in the breakdown of organophosphates include phosphotriesterases, which hydrolyze the P-O and P-S bonds.[5][9][10] It is hypothesized that microbial enzymes could also catalyze the further oxidation of the sulfoxide to a sulfone, or cleave the molecule at the phosphorus ester or amide linkages. The initial step in the microbial degradation of methamidophos is often the cleavage of the P-N bond.[11] A similar pathway could be anticipated for this compound.
Quantitative Data Summary
Direct quantitative data for the environmental fate of this compound is not available in the reviewed literature. The following table summarizes relevant data for the parent compound, methamidophos, to provide a comparative baseline.
| Parameter | Matrix | Value | Conditions | Reference |
| Half-life (t½) | Aerobic Soil (silt) | 1.9 days | - | [1] |
| Aerobic Soil (loam) | 4.8 days | - | [1] | |
| Aerobic Soil (sand) | 6.1 days | - | [1] | |
| Aerobic Soil (sandy loam) | 10-12 days | - | [1] | |
| Water | 309 days | pH 5.0 | [1] | |
| Water | 27 days | pH 7.0 | [1] | |
| Water | 3 days | pH 9.0 | [1] | |
| Water (with sunlight) | 90 days | pH 5.0 | [1] | |
| Organic Carbon-Water Partition Coefficient (Koc) | Soil | 5 L/kg | - | [12] |
Experimental Protocols
Detailed experimental protocols for the study of this compound are not available. However, this section outlines generalized and widely accepted methodologies for investigating the environmental fate of pesticides, which would be applicable to future studies on this compound.
Soil Degradation Study (Aerobic)
A laboratory-based aerobic soil degradation study can be conducted to determine the rate of degradation and identify transformation products.
Methodology:
-
Soil Selection and Preparation: Collect and sieve fresh soil representative of an agricultural region. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Prepare a stock solution of this compound (if a standard is available) or generate it in-situ from methamidophos. Apply the test substance to the soil at a known concentration.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling and Extraction: Collect soil subsamples at predetermined time intervals. Extract the soil samples using an appropriate organic solvent (e.g., acetonitrile, ethyl acetate).
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to quantify the parent compound and identify transformation products.
Hydrolysis Study
This study determines the rate of abiotic degradation in aqueous solutions at different pH values.
Methodology:
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of this compound to each buffer solution.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: At various time points, take aliquots from each solution and analyze them by HPLC-MS/MS to determine the concentration of the remaining test substance.
Photolysis Study
This protocol assesses the degradation of the compound under simulated sunlight.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in sterile, purified water.
-
Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber. Dark controls should be run in parallel.
-
Sampling and Analysis: Collect samples at regular intervals and analyze by HPLC-MS/MS to measure the decrease in the concentration of the parent compound.
Visualizations
Inferred Abiotic and Biotic Transformation Pathway
Caption: Inferred transformation pathways for this compound.
Experimental Workflow for Soil Degradation Study
References
- 1. EXTOXNET PIP - METHAMIDOPHOS [extoxnet.orst.edu]
- 2. Organophosphorus Pesticide Degradation by Microorganisms: A Review [imrpress.com]
- 3. jircas.go.jp [jircas.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Degradation of Organophosphate Pesticides: A Review [pedosphere.issas.ac.cn]
- 7. bbrc.in [bbrc.in]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. btsjournals.com [btsjournals.com]
Methamidophos and its Potential for Groundwater Contamination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential for the insecticide methamidophos to contaminate groundwater. Methamidophos, an organophosphate insecticide, has been used to control a wide range of chewing and sucking pests on various agricultural crops.[1] Its physicochemical properties and behavior in soil and water environments are critical determinants of its mobility and persistence, and thus its potential to reach groundwater resources. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the environmental fate pathways contributing to groundwater contamination risk.
Physicochemical Properties and Environmental Fate
The potential for a pesticide to contaminate groundwater is governed by a combination of its intrinsic properties and its interactions with the surrounding environment. For methamidophos, key factors include its high water solubility and its degradation and adsorption characteristics in soil.
Methamidophos is highly soluble in water, a characteristic that increases its potential for leaching through the soil profile.[1] It is also volatile, though its persistence in soil and water systems is generally not expected to be long under normal environmental conditions.[1]
Degradation
The breakdown of methamidophos in the environment is a crucial factor in mitigating its leaching potential. Degradation can occur through both microbial and physicochemical processes.
Microbial degradation has been identified as a significant pathway for methamidophos dissipation. Several bacterial strains, including Pseudomonas sp. and Bacillus subtilis, have been shown to degrade methamidophos.[2][3] The half-life of methamidophos in soil can vary significantly depending on soil type, temperature, and moisture content. For instance, in one study, the half-life ranged from 1.11 to 1.61 days in Annei silt loam and 7.50 to 13.20 days in Pingchen silt clay loam at different temperatures and soil water contents.[4] Another source suggests a general soil half-life of a few days.[5]
Physicochemical degradation processes, such as photocatalysis and ozonation, have also been explored for the removal of methamidophos from water.[2][3]
Adsorption and Mobility
The extent to which methamidophos binds to soil particles (adsorption) versus remaining dissolved in soil water determines its mobility. A key parameter used to quantify this is the organic carbon-water partitioning coefficient (Koc). A low Koc value indicates weak adsorption and high mobility. For methamidophos, a Koc of 5 has been reported, suggesting it has a very high potential for mobility in soil.[6]
The Groundwater Ubiquity Score (GUS), which incorporates both persistence (half-life) and mobility (Koc), can be used to estimate the leaching potential of a pesticide. A calculated GUS leaching potential index for methamidophos is 2.41, which falls into a "transition state" category, indicating a potential for leaching.[1]
Studies have shown that soil texture plays a significant role in the adsorption and movement of methamidophos.[7] For example, one study found that methamidophos was more readily leached from a sandy loam soil compared to a clay loam soil.[7] The adsorption of methamidophos in different soils has been described by the Freundlich isotherm, with soil organic matter and mineral composition influencing the adsorption capacity.[7][8] Interestingly, one study suggested that soil minerals may provide more available adsorption sites for methamidophos than organic matter.[8]
Quantitative Data on Methamidophos
The following tables summarize key quantitative data related to the environmental fate and mobility of methamidophos.
| Parameter | Value | Soil Type | Conditions | Source |
| Half-life (DT50) | 1.11 - 1.61 days | Annei silt loam | 20-30°C, 50-100% field capacity | [4] |
| 7.50 - 13.20 days | Pingchen silt clay loam | 20-30°C, 50-100% field capacity | [4] | |
| A few days | General soil | Not specified | [5] | |
| Organic Carbon-Water Partitioning Coefficient (Koc) | 5 | Not specified | Not specified | [6] |
| GUS Leaching Potential Index | 2.41 | Not specified | Calculated | [1] |
Experimental Protocols
The following sections describe the general methodologies used in studies assessing the groundwater contamination potential of methamidophos.
Batch Adsorption/Desorption Studies
These studies are conducted to determine the extent of pesticide adsorption to soil particles.
-
Objective: To quantify the partitioning of methamidophos between the soil and water phases at equilibrium.
-
General Procedure:
-
Soil samples of known weight are mixed with aqueous solutions of methamidophos at various concentrations in centrifuge tubes.
-
The tubes are agitated for a specific period (e.g., 24 hours) to reach equilibrium.
-
The tubes are then centrifuged to separate the solid (soil) and liquid (aqueous) phases.
-
The concentration of methamidophos remaining in the aqueous phase is measured using an appropriate analytical technique (e.g., High-Performance Liquid Chromatography - HPLC).
-
The amount of methamidophos adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
-
Desorption is studied by replacing a portion of the supernatant with a pesticide-free solution and re-equilibrating.
-
-
Data Analysis: The data are often fitted to adsorption isotherm models, such as the Freundlich or Langmuir equations, to determine adsorption coefficients (e.g., Kf, Kd).
Soil Column Leaching Studies
These experiments simulate the movement of pesticides through the soil profile under controlled laboratory conditions.
-
Objective: To assess the mobility and leaching potential of methamidophos through a soil column.
-
General Procedure:
-
A glass or stainless steel column is packed with soil to a desired bulk density.
-
A solution containing methamidophos is applied to the top of the soil column.
-
A simulated rainfall or irrigation event is initiated by applying a continuous flow of water or a specific volume of water to the top of the column.
-
The leachate (water that passes through the column) is collected at the bottom at regular intervals.
-
The concentration of methamidophos in the collected leachate fractions is analyzed.
-
After the leaching experiment, the soil column may be sectioned to determine the distribution of the remaining methamidophos within the soil profile.
-
Visualization of Factors Influencing Groundwater Contamination
The following diagram illustrates the key factors and processes that influence the potential for methamidophos to contaminate groundwater.
Caption: Factors influencing methamidophos groundwater contamination.
Conclusion
The available data indicates that methamidophos has a significant potential to contaminate groundwater. Its high water solubility, low adsorption to soil particles (as indicated by its low Koc value), and relatively short to moderate persistence in soil contribute to its mobility. While degradation processes can reduce the amount of methamidophos available for leaching, its inherent properties suggest that under conditions favorable for transport (e.g., sandy soils, high rainfall), there is a risk of it reaching groundwater. Therefore, careful management of its use, considering soil type, application rates, and local hydrogeological conditions, is essential to minimize the risk of groundwater contamination.
References
- 1. Methamidophos (Ref: ENT 27396) [sitem.herts.ac.uk]
- 2. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]
- 4. Potential of the insecticides acephate and methamidophos to contaminate groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methamidophos [fao.org]
- 6. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption characteristics of pesticides methamidophos and glyphosate by two soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Methamidophos Sulfoxide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methamidophos sulfoxide. The methodology is designed for researchers, scientists, and professionals in drug development and food safety monitoring. The protocol outlines a straightforward sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides a robust workflow for the reliable detection and quantification of this compound in various sample matrices.
Introduction
Methamidophos is a widely used organophosphate insecticide and its metabolite, this compound, is a compound of interest in toxicological and environmental monitoring.[1] Accurate and sensitive detection of this compound is crucial for assessing exposure and ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of polar pesticides and their metabolites due to its high selectivity and sensitivity.[1] This application note provides a comprehensive protocol for the determination of this compound using LC-MS/MS.
Experimental
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from the sample matrix. This approach is well-suited for polar pesticides and minimizes matrix effects.[1]
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Centrifuge capable of 4000 x g
-
Vortex mixer
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt clumps.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Method Development Note: Direct experimental data for the MRM transitions of this compound is not readily available in published literature. Therefore, the precursor ion is predicted based on the molecular weight of this compound (157.1 g/mol ), which would form a protonated molecule [M+H]⁺ at m/z 158. Product ions and collision energies are proposed based on the fragmentation patterns of the structurally analogous compound, fenamiphos sulfoxide. These parameters should be used as a starting point for method optimization.
Proposed MRM Transitions for Method Development:
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |
| This compound | 158.0 | To be determined | To be determined |
| Methamidophos (for comparison) | 142.0 | 94.0 | 15 |
| 125.0 | 10 |
Ion Source Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Results and Discussion
This application note provides a foundational method for the detection of this compound. The QuEChERS sample preparation method is a widely accepted technique for pesticide residue analysis, offering good recovery and removal of matrix interferences. The proposed LC-MS/MS parameters, including the predicted precursor ion for this compound, serve as a robust starting point for method development and validation. Researchers should perform infusion experiments with a pure standard of this compound to determine the optimal product ions and collision energies for their specific instrumentation.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound. The detailed protocol for sample preparation and the starting parameters for LC-MS/MS analysis will enable researchers to develop and validate a quantitative assay for this important metabolite in various matrices.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
References
Application Notes and Protocols for Identifying Unstable Pesticide Metabolites
For Researchers, Scientists, and Drug Development Professionals
The identification and characterization of pesticide metabolites are critical for a comprehensive understanding of their toxicological profiles and environmental fate. However, many of these metabolites are inherently unstable, posing significant challenges to their analytical determination. This document provides detailed application notes and experimental protocols for advanced analytical techniques designed to successfully identify and quantify unstable pesticide metabolites.
Introduction
Unstable pesticide metabolites can degrade during sample collection, preparation, and analysis, leading to inaccurate quantification and misinterpretation of toxicological data. Factors contributing to instability include thermal lability, pH sensitivity, and reactivity with matrix components. To overcome these challenges, specialized analytical strategies are required to minimize degradation and preserve the integrity of the target analytes. The following sections detail several effective approaches for the analysis of unstable pesticide metabolites.
Application Note 1: Cryogenic QuEChERS for Thermally Labile Metabolites
Overview:
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis. For thermally labile metabolites, cryogenic modification of the QuEChERS protocol is essential to prevent degradation.[1] This involves homogenizing the sample at low temperatures to minimize heat generation and enzymatic activity.[1][2]
Data Presentation:
| Analyte Class | Matrix | Technique | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| N-methyl carbamates | Fruits & Vegetables | Cryogenic QuEChERS LC-MS/MS | 85 - 105 | < 15 | [3] |
| Organophosphates | Grains | Cryogenic QuEChERS GC-MS/MS | 80 - 110 | < 20 | [4] |
| Pyrethroids | Leafy Greens | Cryogenic QuEChERS GC-MS/MS | 90 - 115 | < 10 | [4] |
Experimental Protocol: Cryogenic QuEChERS
-
Sample Homogenization:
-
Extraction:
-
Transfer 10 g of the homogenized sample powder to a 50 mL centrifuge tube.
-
Add 10 mL of pre-chilled acetonitrile (-20°C).
-
Add internal standards.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute. To automate and standardize this step, a shaker like a Geno/Grinder can be used.[5]
-
Centrifuge at 5,000 rpm for 5 minutes at 4°C.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB) pre-chilled to -20°C.
-
Vortex for 30 seconds.
-
Centrifuge at 5,000 rpm for 5 minutes at 4°C.
-
-
Analysis:
-
Transfer the final extract into an autosampler vial for immediate analysis by LC-MS/MS or GC-MS/MS to prevent degradation.
-
Experimental Workflow:
Application Note 2: On-line SPE-LC-MS/MS for Rapid Analysis
Overview:
On-line Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful, automated technique for the analysis of unstable metabolites in liquid samples. This approach minimizes sample handling and analysis time, thereby reducing the opportunity for analyte degradation.[6] The sample is directly injected onto an SPE cartridge, where the analytes are concentrated and purified before being eluted directly onto the analytical column.[1]
Data Presentation:
| Analyte | Matrix | Technique | Recovery (%) | LOQ (ng/L) | Reference |
| Methotrexate | Wastewater | On-line SPE-LC-MS/MS | 95.2 | 1.5 | [7] |
| Maprotiline | Wastewater | On-line SPE-LC-MS/MS | 101.4 | 3.0 | [7] |
| Tetrandrine | Human Blood | On-line MD-SPE-LC-MS/MS | 92 - 108 | 40,000 | [1] |
Experimental Protocol: On-line SPE-LC-MS/MS
-
System Configuration:
-
Configure an LC system with a switching valve to direct flow to either the SPE cartridge or the analytical column.[8]
-
Install an appropriate SPE cartridge (e.g., C18, polymer-based) based on the analyte's polarity.
-
Couple the LC system to a tandem mass spectrometer.
-
-
Sample Preparation:
-
For aqueous samples, filter through a 0.45 µm filter.
-
For biological fluids, perform a protein precipitation step by adding a threefold excess of cold acetonitrile, vortexing, and centrifuging.[9] Collect the supernatant.
-
-
On-line SPE:
-
Loading: Inject the prepared sample onto the SPE cartridge using a loading pump with a high-aqueous mobile phase. The analytes are retained on the cartridge while unretained matrix components are washed to waste.[6]
-
Washing: Wash the SPE cartridge with a weak solvent to remove any remaining interferences.
-
Elution: Switch the valve to align the SPE cartridge with the analytical LC column. Back-flush the analytes from the SPE cartridge onto the analytical column using the analytical gradient.[6]
-
-
LC-MS/MS Analysis:
-
Separate the metabolites on the analytical column using a suitable gradient.
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1]
-
Experimental Workflow:
Application Note 3: Derivatization for GC-MS Analysis of Polar and Unstable Metabolites
Overview:
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique suitable for volatile and thermally stable compounds. Many pesticide metabolites are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Derivatization is a chemical modification process that converts these metabolites into more volatile and thermally stable derivatives.[10] Silylation is a common derivatization technique for this purpose.
Data Presentation:
| Derivatization Agent | Target Functional Groups | Key Advantage | Reference |
| MSTFA | -OH, -COOH, -NH₂, -SH | Produces volatile and stable TMS derivatives. | [10] |
| MtBSTFA | -OH, -COOH, -NH₂, -SH | Produces specific fragments [M-57] aiding identification. | [11] |
| TMTFTH | Carboxylic acids | Least work-intensive and highly accurate for fatty acids. |
Experimental Protocol: Silylation for GC-MS
-
Sample Preparation:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a temperature-programmed injection to ensure the gentle transfer of derivatives onto the column.[4]
-
Separate the derivatized metabolites on a suitable capillary column (e.g., DB-5ms).
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for identification and quantification.
-
Logical Relationship:
Application Note 4: Trapping Reactive Metabolites
Overview:
Some pesticide metabolites are highly reactive electrophiles that can bind covalently to cellular macromolecules, making them difficult to detect directly. Chemical trapping is a technique used to stabilize these reactive metabolites by forming stable adducts with trapping agents.[13] Glutathione (GSH) is a common trapping agent for soft electrophiles.[13]
Experimental Protocol: In Vitro Trapping with Glutathione (GSH)
-
Incubation:
-
Prepare an incubation mixture containing:
-
Liver microsomes (as a source of metabolic enzymes)
-
NADPH (as a cofactor for cytochrome P450 enzymes)
-
The parent pesticide
-
Glutathione (GSH) as the trapping agent.
-
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Quenching and Extraction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to detect the stable GSH-adducts.
-
Use precursor ion scanning or neutral loss scanning to specifically screen for GSH conjugates.
-
Logical Relationship:
Pesticide Metabolism Signaling Pathway
Pesticide metabolism in mammals primarily occurs in the liver and involves a series of enzymatic reactions categorized into Phase I, Phase II, and Phase III.[14] Cytochrome P450 (CYP) enzymes play a crucial role in Phase I metabolism, often leading to the formation of reactive intermediates.
References
- 1. Development and validation of an on-line multidimensional SPE-LC-MS/MS method for the quantitation of Tetrandrine in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of supercritical fluid chromatography coupled to tandem mass spectrometry for the analysis of pesticide residues in grain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 8. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: In Situ Generation of "Methamidophos Sulfoxide" for Enhanced Analytical Studies
Abstract
This application note describes a novel approach for the in situ generation of a "methamidophos sulfoxide" derivative for analytical and research purposes. Methamidophos, a potent organophosphate insecticide, is a major metabolite of acephate and is of significant toxicological and environmental concern.[1][2] While analytical methods for methamidophos are well-established, the synthesis and analysis of its potential oxidative metabolites can be challenging due to their instability. This protocol details a straightforward and rapid method for the controlled oxidation of methamidophos to a sulfoxide derivative directly within the analytical workflow. This in situ approach circumvents the need for synthesizing and purifying an analytical standard of a potentially unstable metabolite, thereby facilitating its identification and quantification in various matrices.
Introduction
Methamidophos (O,S-dimethyl phosphoramidothioate) is a systemic insecticide known for its high toxicity, which is attributed to the inhibition of acetylcholinesterase.[3] Its metabolism in biological systems and degradation in the environment can lead to various products, including desamino-methamidophos and, eventually, phosphoric acid.[4] The potential for oxidative metabolism, particularly S-oxidation, has been a subject of interest in understanding its bioactivation and degradation pathways.[5][6] The resulting "this compound" would be a more polar analogue, which could be relevant in toxicological studies or for monitoring its environmental fate.
The direct synthesis and isolation of such a polar and potentially reactive metabolite for use as an analytical standard can be complex and costly. Therefore, an in situ generation method provides a practical alternative for analytical laboratories. This application note provides a detailed protocol for the in situ oxidation of methamidophos using hydrogen peroxide, a common and effective oxidizing agent for organosulfur compounds.[7] The generated "this compound" can then be readily analyzed by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Methamidophos analytical standard (≥98% purity)
-
Hydrogen peroxide (30% w/w solution)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Vortex mixer
-
Micropipettes
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Protocol 1: In Situ Generation of "this compound"
This protocol describes the procedure for the controlled oxidation of a methamidophos standard to generate "this compound" in situ.
-
Preparation of Methamidophos Stock Solution: Prepare a 1 mg/mL stock solution of methamidophos in acetonitrile.
-
Working Standard Preparation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a working concentration of 10 µg/mL.
-
Oxidation Reaction:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the 10 µg/mL methamidophos working standard.
-
Add 10 µL of 3% hydrogen peroxide solution (diluted from 30% stock).
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
-
Reaction Quenching (Optional): To stop the reaction, 10 µL of a freshly prepared 1% sodium sulfite solution can be added to consume any unreacted hydrogen peroxide. Vortex for 10 seconds.
-
Dilution and Analysis: Dilute the reaction mixture to a final concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL) using the initial mobile phase composition.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the parameters for the analysis of methamidophos and the in situ generated "this compound".
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: See Table 1 for proposed MRM transitions for methamidophos and its putative sulfoxide.
Data Presentation
The successful in situ generation of "this compound" can be confirmed by the appearance of a new, more polar peak in the chromatogram with a corresponding mass transition.
Table 1: Proposed LC-MS/MS Parameters for Methamidophos and "this compound"
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Retention Time (min) |
| Methamidophos | 142.0 | 94.0 | 125.0 | 15 | 2.5 |
| "this compound" (putative) | 158.0 | 110.0 | 141.0 | 18 | 1.8 |
Table 2: Hypothetical Method Validation Data for "this compound"
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linearity (r²) | >0.995 |
| Precision (%RSD) | <10% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
References
- 1. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]
- 3. Methamidophos | 10265-92-6 | Benchchem [benchchem.com]
- 4. Pesticide residues in food:2002 - METHAMIDOPHOS [inchem.org]
- 5. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Methamidophos Sulfoxide for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamidophos is a widely used organophosphate insecticide, and its metabolite, methamidophos sulfoxide, is a compound of significant interest in environmental and toxicological studies. Due to its high polarity and thermal lability, the direct analysis of this compound by gas chromatography (GC) is challenging, often resulting in poor chromatographic peak shape and unreliable quantification. Derivatization is a crucial sample preparation step to enhance the volatility and thermal stability of this analyte, enabling robust and sensitive GC-based analysis.
Challenges in Direct GC Analysis of this compound
Direct injection of underivatized this compound into a GC system typically leads to:
-
Peak Tailing: The polar nature of the sulfoxide and phosphoroamidothioate moieties leads to strong interactions with the stationary phase and active sites in the GC system.
-
Thermal Degradation: The compound may degrade at the high temperatures of the GC inlet and column, leading to inaccurate quantification and the appearance of degradation product peaks.
-
Low Volatility: The inherent low volatility of this compound results in long retention times and broad peaks.
Derivatization addresses these challenges by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.
Proposed Derivatization Methods
Two primary derivatization approaches are recommended for this compound: silylation and methylation. These methods target the active hydrogen on the nitrogen atom of the phosphoroamidothioate group.
Silylation using BSTFA
Silylation is a common and effective derivatization technique for compounds containing active hydrogens. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with the N-H group to form a more volatile and thermally stable trimethylsilyl (TMS) derivative.
Reaction:
Experimental Protocol: Silylation
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine (reaction solvent and catalyst)
-
Anhydrous ethyl acetate or other suitable solvent for sample dissolution
-
Heating block or oven
-
GC vials with PTFE-lined septa
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in anhydrous ethyl acetate at a known concentration (e.g., 100 µg/mL).
-
Solvent Evaporation: Transfer a known volume of the standard solution (e.g., 100 µL) into a clean, dry GC vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure the sample is completely dry, as moisture will deactivate the silylating reagent.
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried residue in the GC vial.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial.
-
-
Reaction Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.
Expected Mass Spectrum of TMS-Methamidophos Sulfoxide:
The mass spectrum of the TMS derivative is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of methyl and trimethylsilyl groups. Key diagnostic ions would include [M-15]⁺ (loss of CH₃) and fragments corresponding to the silylated phosphoroamidothioate moiety.
Methylation using Diazomethane
Methylation is another effective derivatization technique that replaces the active hydrogen with a methyl group. Diazomethane is a common methylating agent, though it must be handled with extreme caution due to its toxicity and explosive nature. Trimethylsilyldiazomethane (TMS-diazomethane) in the presence of methanol is a safer alternative.
Reaction (using TMS-diazomethane and methanol):
Experimental Protocol: Methylation
Materials:
-
This compound standard
-
Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Acetic acid (for quenching)
-
GC vials with PTFE-lined septa
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable anhydrous solvent.
-
Solvent Evaporation: Transfer a known volume of the standard solution into a GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of toluene to the dried residue.
-
Add 20 µL of methanol.
-
Add 50 µL of 2.0 M TMS-diazomethane in hexanes. The solution should turn yellow, indicating an excess of the reagent.
-
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 30 minutes. If the yellow color disappears, add more TMS-diazomethane until the color persists.
-
Quenching: Add a small drop of acetic acid to quench the excess diazomethane. The yellow color will disappear.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Expected Mass Spectrum of Methyl-Methamidophos Sulfoxide:
The mass spectrum of the methylated derivative should exhibit a molecular ion peak and characteristic fragmentation patterns. The addition of a methyl group will increase the molecular weight by 14 amu. Fragmentation will likely involve the loss of methyl and methoxy groups.
Data Presentation
Table 1: Summary of Proposed Derivatization Methods for this compound
| Parameter | Silylation | Methylation |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Trimethylsilyldiazomethane (TMS-diazomethane) in Methanol |
| Reaction Solvent | Anhydrous Pyridine | Toluene/Methanol |
| Reaction Temperature | 70°C | Room Temperature |
| Reaction Time | 60 minutes | 30 minutes |
| Derivative Formed | Trimethylsilyl (TMS) derivative | Methyl derivative |
| Key Advantages | Effective for a wide range of polar compounds. | Milder reaction conditions. |
| Key Disadvantages | Requires heating; derivatives can be moisture-sensitive. | Diazomethane is hazardous (TMS-diazomethane is a safer alternative). |
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization will be necessary based on the specific instrument and column used.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 80°C (hold 2 min) Ramp: 15°C/min to 280°C (hold 5 min) |
| MSD Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | m/z 50-450 |
Visualizations
Conclusion
The derivatization of this compound is essential for its successful analysis by gas chromatography. The proposed silylation and methylation protocols provide a robust starting point for method development. Researchers should optimize the reaction conditions, such as temperature, time, and reagent concentrations, for their specific application and instrumentation. Validation of the chosen method should include an assessment of derivatization efficiency, linearity, precision, and accuracy using certified reference materials or spiked samples. The use of an internal standard is also highly recommended for accurate quantification. These application notes are intended to guide scientists in developing reliable and sensitive GC-MS methods for the analysis of this compound in various matrices.
Application Note: High-Resolution Mass Spectrometry for the Identification of Methamidophos and its Putative Metabolite, Methamidophos Sulfoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methamidophos is a highly toxic organophosphate insecticide and acaricide used to control a wide range of chewing and sucking insects on various crops.[1][2] Its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1] Due to its toxicity, the use of methamidophos has been restricted or banned in many countries. Methamidophos is also a major metabolite of the insecticide acephate.[1] Understanding the environmental and biological fate of methamidophos is crucial for risk assessment. This application note describes a high-resolution mass spectrometry (HRMS) method for the identification of methamidophos and its putative oxidative metabolite, methamidophos sulfoxide.
Metabolic processes can alter the structure of pesticides, and in the case of organophosphates containing a thioether group, oxidation to the corresponding sulfoxide and sulfone is a common metabolic pathway. This application note provides a protocol for the identification of methamidophos and presents a theoretical framework for the identification of its sulfoxide metabolite using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Experimental Protocols
Sample Preparation (QuEChERS Method)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted standard for the extraction of pesticide residues from various matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge
-
Vortex mixer
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ACN layer to a d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: 5 mM ammonium formate in methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
High-Resolution Mass Spectrometry
Instrumentation:
-
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
-
Electrospray Ionization (ESI) source
Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 50-500
-
Acquisition Mode: Full scan and data-dependent MS/MS (ddMS2) or All Ions Fragmentation (AIF)
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation
Data Presentation
The identification of methamidophos and the putative this compound is based on accurate mass measurement of the precursor ion and its characteristic fragment ions.
Table 1: High-Resolution Mass Spectrometry Data for Methamidophos and Predicted Data for this compound
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Methamidophos | C₂H₈NO₂PS | 141.0013 | 142.0086 | 125.0059, 94.0052 |
| This compound (Predicted) | C₂H₈NO₃PS | 157.0013 | 158.0086 | 141.0059, 125.0059, 94.0052 |
Mandatory Visualization
Caption: Experimental workflow for the identification of Methamidophos.
Caption: Predicted fragmentation pathway of this compound.
References
Challenges in the Development of a Certified Reference Standard for Methamidophos Sulfoxide: Application Notes and Protocols
Introduction
Methamidophos sulfoxide is a potent and highly unstable metabolite of the organophosphorus insecticide methamidophos. Its significantly greater inhibitory effect on acetylcholinesterase compared to the parent compound makes it a crucial analyte for toxicological and environmental monitoring. However, its inherent instability presents substantial challenges to the development of a certified reference standard (CRS), which is essential for accurate quantification and risk assessment. These application notes provide a comprehensive overview of the difficulties encountered and detailed protocols for the synthesis, purification, analysis, and handling of this labile compound.
Core Challenges
The primary obstacles in establishing a certified reference standard for this compound are:
-
Inherent Chemical Instability: The sulfoxide functional group in the methamidophos structure is highly susceptible to further oxidation, reduction, and hydrolysis, leading to rapid degradation.
-
Synthesis and Purification Difficulties: Controlled synthesis of the sulfoxide without the formation of byproducts, such as the corresponding sulfone or degradation back to methamidophos, is challenging. Purification of this thermally labile and polar compound is equally problematic.
-
Characterization and Purity Assessment: The instability of this compound complicates its thorough characterization and the accurate determination of its purity, which are fundamental requirements for a CRS.
-
Long-term Stability and Storage: Establishing appropriate conditions for long-term storage to maintain the integrity and certified value of the reference material is a major hurdle.
Experimental Protocols
I. Synthesis of this compound (Proposed Method)
Due to the limited availability of direct synthesis methods in the literature, a controlled oxidation of methamidophos is the most plausible approach. This protocol is a proposed starting point and requires optimization.
Principle:
Methamidophos is oxidized using a mild and selective oxidizing agent to favor the formation of the sulfoxide over the more stable sulfone.
Materials:
-
Methamidophos (high purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO4)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve high-purity methamidophos in anhydrous dichloromethane at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of a mild oxidizing agent (e.g., 1.1 equivalents of m-CPBA or NaIO4) in a suitable solvent to the methamidophos solution while maintaining the temperature at 0°C.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to maximize the yield of the sulfoxide and minimize over-oxidation to the sulfone.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a low temperature (<30°C).
-
Purify the crude product immediately using flash column chromatography on silica gel, employing a gradient of hexane and ethyl acetate.
II. Purification and Isolation
Principle:
Due to the thermal lability of this compound, non-destructive purification techniques are required.
Method 1: Flash Column Chromatography (as part of the synthesis protocol)
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of hexane and ethyl acetate. The optimal gradient should be determined empirically.
-
Detection: TLC with a suitable stain (e.g., potassium permanganate) or LC-MS analysis of fractions.
Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A semi-preparative or preparative reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, potentially with a small amount of a volatile buffer to improve peak shape.
-
Detection: UV detector at a suitable wavelength.
-
Post-purification: The collected fractions should be immediately lyophilized or the solvent evaporated under a stream of nitrogen at low temperature to isolate the purified compound.
III. Analytical Characterization
Principle:
A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: UPLC or HPLC system.
-
Column: A reverse-phase C18 column suitable for polar compounds.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with 0.1% formic acid.
-
MS Detector: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a diluted solution of the synthesized compound.
Method 2: Gas Chromatography with Flame Photometric Detector (GC-FPD)
-
Note: This method is challenging due to the thermal lability of the analyte. A derivatization step might be necessary to improve volatility and stability.
-
GC System: Gas chromatograph with a pulsed flame photometric detector (PFPD) in phosphorus mode.
-
Column: A low-bleed capillary column suitable for organophosphorus pesticide analysis.
-
Injector: Cool on-column or programmed temperature vaporization (PTV) inlet to minimize thermal degradation.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature program with a low initial temperature and a slow ramp rate.
IV. Stability Assessment Protocol
Principle:
The stability of the purified this compound must be evaluated under various conditions to establish its shelf-life as a reference standard.
Procedure:
-
Prepare solutions of the purified this compound in various solvents (e.g., acetonitrile, methanol, ethyl acetate) at a known concentration.
-
Aliquot the solutions into amber glass vials and seal them under an inert atmosphere.
-
Store the vials at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Analyze the concentration of this compound in the stored solutions at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks) using a validated LC-MS/MS method.
-
Plot the concentration of this compound against time for each storage condition to determine the degradation rate.
Data Presentation
Table 1: Proposed LC-MS/MS Parameters for Analysis of this compound
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | To be determined |
| Product Ions (m/z) | To be determined |
Table 2: Hypothetical Stability Data for this compound in Acetonitrile
| Storage Temperature | Initial Concentration (µg/mL) | Concentration after 4 weeks (µg/mL) | Degradation (%) |
| -80°C | 10.0 | 9.8 | 2 |
| -20°C | 10.0 | 8.5 | 15 |
| 4°C | 10.0 | 5.2 | 48 |
| 25°C (Room Temp) | 10.0 | <1.0 | >90 |
Visualizations
Caption: Workflow for the development of a this compound CRS.
Caption: Acetylcholinesterase inhibition by this compound.
Conclusion
The development of a certified reference standard for this compound is a complex but necessary undertaking for accurate toxicological and environmental analysis. The inherent instability of the molecule necessitates specialized synthesis, purification, and handling protocols. The methods outlined in these application notes provide a framework for researchers and analytical scientists to approach these challenges. Further research and optimization of these protocols are essential to ensure the availability of a reliable and stable certified reference standard for this important metabolite.
Application of Solid-Phase Extraction for "Methamidophos Sulfoxide" from Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamidophos is a highly polar organophosphate insecticide and acaricide. Its degradation in the environment can lead to the formation of various transformation products, including Methamidophos sulfoxide. Due to the potential toxicity and environmental persistence of these compounds, sensitive and reliable analytical methods are required for their monitoring in aqueous matrices. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the extraction and pre-concentration of polar pesticides and their metabolites from water samples prior to chromatographic analysis. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from water samples, primarily utilizing Oasis HLB cartridges, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the quantitative data for the solid-phase extraction of methamidophos, a structurally similar compound, which can provide an initial reference for the expected performance for this compound. Specific quantitative data for this compound is limited in publicly available literature.
Table 1: Quantitative Data for the SPE of Methamidophos from Water Samples
| Analyte | SPE Sorbent | Sample Volume (mL) | Elution Solvent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Methamidophos | Oasis HLB | 500 | Methylene Chloride | 85-90 | - | - | [1] |
| Methamidophos | Oasis HLB | 500 | Acetonitrile | 5.2 | - | - | [2] |
| Methamidophos | Molecularly Imprinted Polymer | 100 | - | 95.8 - 96.1 | 10 - 13 ng/L | - |
Note: The recovery of polar compounds like methamidophos can be challenging. For instance, one study reported a low recovery of 5.2% using Oasis HLB with acetonitrile as the eluent from a 500 mL water sample spiked at 0.5 µg/L[2]. In contrast, another study achieved recoveries of 85-90% for methamidophos using Oasis HLB cartridges with methylene chloride as the elution solvent[1]. These discrepancies highlight the critical importance of optimizing the entire SPE and analytical methodology.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound using Oasis HLB Cartridges
This protocol is based on established methods for polar pesticides and is expected to be effective for this compound.[2][3] Optimization may be required for specific water matrices.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Methylene chloride (HPLC grade)
-
Nitrogen gas, high purity
-
SPE Vacuum Manifold
-
Glass test tubes or autosampler vials
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the Oasis HLB cartridge.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Pass the water sample (e.g., 500 mL, adjusted to neutral pH) through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen or by applying vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes by passing 5-10 mL of methylene chloride through the cartridge into a collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol/water mixture).
-
Analytical Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a general guideline for the analysis of methamidophos and its metabolites. Specific parameters for this compound should be optimized.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for methamidophos and its derivatives.[4]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For methamidophos, the protonated molecule [M+H]+ at m/z 142 is often used as the precursor ion, with product ions at m/z 94 and 125.[4]
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize sensitivity.
Experimental Workflow Visualization
References
Application Notes and Protocols for the Electrochemical Detection of Methamidophos Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamidophos is a highly toxic organophosphate insecticide and acaricide. Its primary metabolite, Methamidophos sulfoxide, exhibits significantly higher toxicity due to its potent inhibition of the enzyme acetylcholinesterase (AChE). The effective monitoring of this compound is therefore of critical importance for food safety, environmental protection, and toxicological studies. Electrochemical biosensors, particularly those based on the inhibition of acetylcholinesterase, offer a rapid, sensitive, and cost-effective platform for the detection of this hazardous compound.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the detection of this compound using an acetylcholinesterase-based electrochemical biosensor. While specific biosensors for this compound are not extensively reported, the principles of organophosphate detection via AChE inhibition are well-established and directly applicable.[1][4] Given that this compound is a more potent AChE inhibitor than its parent compound, these methods are expected to offer excellent sensitivity.[5]
Principle of Detection
The detection of this compound using an AChE-based electrochemical biosensor relies on the irreversible inhibition of the enzyme's catalytic activity. The fundamental principle involves the following steps:
-
Enzymatic Reaction: In the absence of inhibitors, acetylcholinesterase (AChE) catalyzes the hydrolysis of a substrate, such as acetylthiocholine (ATCh), to produce thiocholine (TCh).
-
Electrochemical Transduction: The produced thiocholine is an electroactive species that can be oxidized at an electrode surface, generating a measurable electrical signal (e.g., a current).
-
Inhibition: When this compound is present in the sample, it binds to the active site of AChE, inhibiting the enzymatic reaction.
-
Signal Reduction: The degree of inhibition is directly proportional to the concentration of this compound, leading to a decrease in the production of thiocholine and a corresponding reduction in the electrochemical signal.
This inverse relationship between the concentration of the inhibitor and the measured signal forms the basis for the quantitative determination of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of AChE inhibition and a typical experimental workflow for the electrochemical detection of this compound.
References
- 1. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Performance of Organophosphate Pesticides Determination Using Biosensor Based on Small Device Potentiometer as a Transducer [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
Application Note: Predicting the Chromatographic Behavior of Methamidophos Sulfoxide Using Computational Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a protocol for the development and application of computational models, specifically Quantitative Structure-Retention Relationship (QSRR) models, to predict the chromatographic behavior of Methamidophos sulfoxide. This approach can significantly reduce the experimental effort required for method development and aid in the identification of this metabolite in complex matrices. The protocol outlines a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound, details the process of calculating molecular descriptors, and provides a workflow for building and validating a predictive QSRR model.
Introduction
Methamidophos is an organophosphate insecticide, and its metabolite, this compound, is of interest in environmental and food safety monitoring. The analysis of such polar pesticide metabolites by chromatography can be challenging. Computational models, such as QSRR, offer a powerful tool to predict retention times, thereby accelerating method development and improving the reliability of compound identification.[1][2] QSRR models establish a mathematical relationship between the chemical structure of a compound, represented by molecular descriptors, and its chromatographic retention time.[2] This application note provides a comprehensive guide to developing a QSRR model for predicting the retention time of this compound.
Experimental Protocols
Hypothetical HPLC Method for this compound
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (for higher selectivity and sensitivity) |
Protocol for Building a QSRR Model
This protocol outlines the steps to create a predictive model for the retention time of this compound and similar compounds.
a. Data Collection:
-
Compile a dataset of organophosphorus pesticides and their metabolites with known retention times under the HPLC conditions specified in Table 1.
-
The dataset should include Methamidophos and, if available, experimentally determined retention times for this compound and other related sulfoxide metabolites.
-
Ensure the chemical structures (e.g., in SMILES format) for all compounds in the dataset are accurate.
b. Molecular Descriptor Calculation:
-
For each compound in the dataset, calculate a variety of molecular descriptors using software such as PaDEL-Descriptor, RDKit, or commercial packages.
-
Relevant descriptors for chromatographic behavior prediction often include:[6][7]
-
Topological descriptors: Molecular weight, number of atoms, bond counts, etc.
-
Physicochemical descriptors: LogP (lipophilicity), topological polar surface area (TPSA), molar refractivity, etc.
-
Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies, etc. (requires more computationally intensive calculations).
-
c. Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).
-
The training set is used to build the QSRR model, while the test set is used for external validation to assess its predictive performance on unseen data.
d. Model Development:
-
Utilize a statistical or machine learning algorithm to build the relationship between the molecular descriptors (independent variables) and the retention time (dependent variable).
-
Commonly used algorithms include:
e. Model Validation:
-
Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the robustness and stability of the model.[10][11]
-
External Validation: Use the test set to evaluate the model's predictive power.[12]
-
Key statistical parameters for validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).[10]
Data Presentation
Table 2: Example Data for QSRR Model Development
| Compound | SMILES Notation | Experimental Retention Time (min) | Predicted Retention Time (min) | Residual (min) |
| Methamidophos | CS(P(=O)(OC)N) | 5.8 | 5.9 | -0.1 |
| This compound | CS(=O)(P(=O)(OC)N) | (to be predicted) | (predicted value) | N/A |
| Acephate | CC(=O)N(C)P(=O)(OC)SC | 7.2 | 7.1 | 0.1 |
| Malathion | CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | 15.3 | 15.5 | -0.2 |
| Fenthion sulfoxide | CS(=O)c1cc(c(C)cc1)OP(=S)(OC)OC | 12.9 | 12.8 | 0.1 |
| ... | ... | ... | ... | ... |
Table 3: Key Molecular Descriptors for Methamidophos and its Sulfoxide
| Descriptor | Methamidophos | This compound |
| Molecular Weight | 141.13 | 157.13 |
| LogP | -0.77 | (Predicted value) |
| Topological Polar Surface Area (TPSA) | 68.9 Ų | (Predicted value) |
| Number of Hydrogen Bond Donors | 1 | 1 |
| Number of Hydrogen Bond Acceptors | 3 | 4 |
Visualizations
Caption: Workflow for predicting chromatographic behavior.
Caption: QSRR model development and validation process.
Conclusion
This application note provides a framework for utilizing computational QSRR models to predict the chromatographic behavior of this compound. By establishing a reliable correlation between molecular structure and retention time, researchers can streamline method development, enhance compound identification, and reduce the need for extensive experimental screening. The integration of in silico prediction with experimental analysis represents a powerful and efficient approach in modern analytical chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of organophosphorus pesticides and their transformation products in river waters by automated on-line solid-phase extraction followed by thermospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of pesticide retention time in reversed-phase liquid chromatography using quantitative-structure retention relationship models: A comparative study of seven molecular descriptors datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting reversed-phase liquid chromatographic retention times of pesticides by deep neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Machine learning liquid chromatography retention time prediction model augments the dansylation strategy for metabolite analysis of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure Based Machine Learning Prediction of Retention Times for LC Method Development of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On Two Novel Parameters for Validation of Predictive QSAR Models [mdpi.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Methamidophos and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analysis of Methamidophos and its potentially unstable metabolites, such as "Methamidophos sulfoxide," in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Methamidophos and how is it metabolized?
Methamidophos is an organophosphate insecticide. It is also the primary and more toxic metabolite of another insecticide, acephate.[1][2] In biological systems, Methamidophos is primarily metabolized to O,S-dimethyl hydrogen phosphorothioate (O,S-DMPT).[3] While direct evidence for the formation of a "this compound" as a major metabolite is limited in publicly available literature, the bioactivation of Methamidophos through oxidative pathways has been suggested.[4] It is plausible that a sulfoxide or a similar unstable intermediate could be formed.
Q2: What are the main challenges in analyzing Methamidophos and its metabolites in biological samples?
The primary challenges include the inherent instability of organophosphate compounds in certain conditions, potential degradation during sample collection, storage, and extraction, and the influence of the biological matrix itself. Methamidophos is known to be unstable at high temperatures and in strongly acidic or alkaline conditions.[5] Researchers may observe the disappearance of the analyte peak or the appearance of unknown degradation product peaks in their chromatograms.
Q3: What are the recommended storage conditions for biological samples containing Methamidophos?
To minimize analyte degradation, it is crucial to store biological samples (e.g., blood, urine, tissue homogenates) at low temperatures. For long-term storage, temperatures of -20°C or lower are recommended.[6] It is also advisable to minimize freeze-thaw cycles. For some unstable analytes, storage as dried blood spots (DBS) has shown promise in enhancing stability.[6]
Q4: Which analytical techniques are most suitable for the determination of Methamidophos and its metabolites?
Gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques for the analysis of Methamidophos and its metabolites.[7] LC-MS/MS is often preferred due to its high sensitivity and selectivity, which can be advantageous when dealing with complex biological matrices and potentially low concentrations of unstable metabolites.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the analysis of Methamidophos and its metabolites.
| Issue | Potential Cause | Troubleshooting Steps |
| Analyte peak area decreases over time in stored samples. | Degradation of the analyte in the biological matrix. | Sample Storage: - Ensure samples are stored at ≤ -20°C immediately after collection.[6]- Avoid repeated freeze-thaw cycles.- Consider immediate extraction after sample collection.- For blood samples, investigate the use of dried blood spots (DBS) for long-term stability.[6]pH Control: - Maintain a neutral or slightly acidic pH during storage and sample preparation, as Methamidophos is more stable at pH 3-8.[5] |
| Inconsistent results between replicate injections. | Instability of the analyte in the autosampler. | Autosampler Conditions: - Maintain a low temperature in the autosampler (e.g., 4°C).- Reduce the time samples spend in the autosampler before injection.- Prepare fresh sample vials for each injection sequence if possible. |
| Appearance of unknown peaks in the chromatogram with a corresponding decrease in the target analyte peak. | Chemical or enzymatic degradation of the analyte. | Sample Preparation: - Use cooled solvents and keep samples on ice during extraction.- Minimize the duration of each sample preparation step.- Investigate the use of enzyme inhibitors during sample homogenization if enzymatic degradation is suspected.Extraction Method: - Avoid high temperatures during solvent evaporation steps.[5]- Use a gentle nitrogen stream for evaporation instead of high heat. |
| Poor recovery of the analyte after extraction. | Inefficient extraction or degradation during the extraction process. | Extraction Optimization: - Evaluate different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvents.- Ensure the pH of the sample is optimal for the extraction of the target analyte.- Fortify blank matrix with the analyte before and after the extraction process to pinpoint the step with analyte loss. |
Experimental Protocols
1. Sample Collection and Storage Protocol to Minimize Degradation
-
Blood: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 4°C to separate plasma. Transfer plasma to a clean tube and freeze at -80°C until analysis.
-
Urine: Collect urine in a sterile container. Measure and adjust the pH to a range of 6-7. Freeze at -20°C or lower as soon as possible.
-
Tissue: Homogenize tissue samples in a cooled buffer on ice. Immediately proceed with extraction or freeze the homogenate at -80°C.
2. Generic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Sample Preparation (Plasma):
-
Thaw plasma sample on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for Methamidophos and its potential metabolites should be determined by direct infusion of standards.
-
Visualizations
Caption: Hypothetical metabolic and degradation pathway of Methamidophos.
Caption: Recommended experimental workflow for analyzing Methamidophos.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coresta.org [coresta.org]
- 6. Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples - Enlighten Theses [theses.gla.ac.uk]
- 7. A review on sample preparation and chromatographic determination of acephate and methamidophos in different samples - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting poor peak shape of "Methamidophos sulfoxide" in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chromatographic analysis of Methamidophos sulfoxide, a polar organophosphate metabolite. Poor peak shape is a common issue that can compromise the accuracy and reliability of analytical results. This guide offers practical solutions to identify and resolve these problems.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to poor peak shape in chromatography?
This compound is a highly polar compound. In reversed-phase chromatography, polar analytes often exhibit poor retention and asymmetrical peak shapes, such as tailing.[1][2] This is primarily due to undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[3][4] These interactions can lead to multiple retention mechanisms for the analyte, causing the peak to broaden and tail.[5]
Q2: What is peak tailing and how does it affect my results?
Peak tailing is a distortion where the latter half of a chromatographic peak is wider than the front half, resulting in an asymmetrical shape.[3][6] This phenomenon can negatively impact your analysis by:
-
Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual analytes difficult.[3][6]
-
Decreasing Sensitivity: As the peak broadens, its height decreases, which can make it harder to detect, especially at low concentrations.
-
Inaccurate Integration: Automated integration of tailing peaks can be inconsistent, leading to errors in quantitative analysis.[6]
Q3: Can the injection solvent affect the peak shape of this compound?
Yes, the choice of injection solvent is critical. If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can lead to peak distortion, including splitting or fronting.[3] Conversely, a very weak solvent may not properly dissolve the analyte, also leading to poor peak shape. For optimal performance, the injection solvent should ideally match the initial mobile phase composition as closely as possible.[1]
Q4: Are there alternative chromatographic modes to reversed-phase for analyzing this compound?
For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be effective alternatives to traditional reversed-phase methods.[7][8]
-
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.[1][7][8]
-
Mixed-mode chromatography employs stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), which can provide unique selectivity and improved peak shape for challenging compounds.[8][9]
Troubleshooting Guide for Poor Peak Shape
This guide addresses common issues leading to poor peak shape for this compound and provides systematic solutions.
Issue 1: Peak Tailing
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Secondary Interactions with Silanol Groups | - Use an End-Capped Column: Select a column where the residual silanol groups have been chemically deactivated ("end-capped").[4][6] - Lower Mobile Phase pH: Operating at a lower pH (e.g., using a formic acid or acetic acid additive) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[4] - Use a Highly Deactivated Column: Modern columns are often manufactured with highly purified silica and advanced bonding technologies to minimize silanol activity.[5][6] |
| Column Contamination or Degradation | - Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. - Flush the Column: Implement a regular column washing procedure. A reverse flush can sometimes dislodge particulates from the inlet frit. - Replace the Column: If performance does not improve after cleaning, the column may be irreversibly damaged and should be replaced.[3] |
| Metal Chelation | - Use a Metal-Deactivated Column: Some columns are specifically designed to minimize interactions with metal-sensitive compounds. - Passivate the LC System: The stainless steel components of an LC system can sometimes contribute to peak tailing for phosphate-containing compounds.[10] Passivating the system with an acidic solution may help. |
| Column Overload | - Reduce Injection Volume: Injecting a smaller volume of the sample can prevent overloading the stationary phase.[3] - Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample to a lower concentration.[3] |
Issue 2: Peak Fronting
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Sample Overload (High Concentration) | - Reduce Analyte Concentration: Dilute the sample to fall within the linear range of the column.[4] |
| Poor Sample Solubility in Mobile Phase | - Adjust Injection Solvent: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.[4] |
| Column Collapse | - Check Column Operating Limits: Verify that the operating temperature and pH are within the manufacturer's recommendations for the column.[4] A sudden physical change in the column bed can lead to fronting. |
Issue 3: Split Peaks
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Partially Blocked Column Frit | - Filter Samples: Ensure all samples and mobile phases are filtered to prevent particulates from reaching the column. - Reverse Flush the Column: This may dislodge any blockage at the inlet frit. If the problem persists, the frit may need to be replaced (if possible) or the entire column.[4] |
| Column Void | - Replace the Column: A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. This is often due to physical shock or pressure fluctuations and typically requires column replacement.[4] |
| Injection Solvent Incompatibility | - Match Injection Solvent to Mobile Phase: A strong mismatch between the injection solvent and the mobile phase can cause the analyte to precipitate or band improperly at the head of the column.[4] Prepare samples in the initial mobile phase whenever possible. |
Experimental Protocol: Analysis of this compound by LC-MS/MS
This protocol provides a starting point for the analysis of this compound and can be adapted based on the specific instrumentation and sample matrix.
1. Sample Preparation (QuEChERS-based)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1-2 minutes.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex thoroughly for 1-2 minutes.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing sorbents to remove interfering matrix components.
-
Vortex for 1-2 minutes.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm (or similar high-performance column) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes (adjust as needed for resolution) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
3. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ions (m/z) | To be determined for this compound |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Note: The specific MRM transitions and collision energies for this compound must be optimized.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the chromatographic analysis of this compound.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
References
- 1. coresta.org [coresta.org]
- 2. lcms.cz [lcms.cz]
- 3. A review on sample preparation and chromatographic determination of acephate and methamidophos in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Semipreparative enantioseparation of methamidophos by HPLC‐UV and preliminary in vitro study of butyrylcholinesterase inhibition | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. Impurity analysis of methamidophos with chromatographic methods | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Minimizing in-source fragmentation of "Methamidophos sulfoxide" in ESI-MS
Welcome to the technical support center for the analysis of Methamidophos Sulfoxide using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize in-source fragmentation and ensure accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for "this compound" analysis?
In-source fragmentation (ISF) is the unintended fragmentation of an analyte in the ion source of the mass spectrometer before it reaches the mass analyzer.[1][2] This can be particularly problematic for small, polar, and potentially thermally labile molecules like this compound. ISF leads to a decrease in the abundance of the protonated molecule ([M+H]⁺), making it difficult to determine the molecular weight and quantify the target analyte accurately. Instead, the spectrum may be dominated by fragment ions, which can be mistaken for the parent ion or other compounds.
Q2: What are the primary ESI-MS parameters that influence in-source fragmentation?
The primary parameters that influence in-source fragmentation are the voltages applied in the ion source (often termed cone voltage, fragmentor voltage, or declustering potential) and the temperature of the ion source and desolvation gas.[1][3] Higher voltages and temperatures increase the internal energy of the ions, leading to a higher likelihood of fragmentation.[4] Mobile phase composition, including the type and concentration of additives, can also play a role.[5]
Q3: I am not observing the [M+H]⁺ ion for this compound, only smaller fragments. What should I do?
This is a classic sign of excessive in-source fragmentation. The first step is to systematically reduce the energy in the ion source. This can be achieved by:
-
Reducing the Cone/Fragmentor Voltage: This is often the most effective parameter to adjust. Lowering this voltage reduces the acceleration of ions in the intermediate pressure region of the mass spectrometer, thereby decreasing the energy of collisions with gas molecules.[6][7]
-
Lowering the Source Temperature: High temperatures can cause thermal degradation of labile compounds. Reducing the source or desolvation gas temperature can help preserve the intact molecule.[1]
-
Optimizing Mobile Phase: In some cases, the mobile phase composition can influence ionization efficiency and fragmentation. For instance, using methanol instead of acetonitrile or ammonium formate instead of formic acid has been shown to reduce fragmentation for some pesticides.[5]
Q4: Can I quantify this compound using a fragment ion if I cannot detect the parent ion?
While it is possible to develop a quantitative method using a fragment ion, it is generally not ideal. Quantifying based on the [M+H]⁺ ion is preferred for specificity and to ensure that the measured signal is directly representative of the intact analyte. If you must use a fragment ion, the method will require rigorous validation to demonstrate its accuracy and precision.[5]
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of "this compound".
Problem: Low Abundance of [M+H]⁺ and High Abundance of Fragment Ions
Systematic Troubleshooting Workflow
Caption: A logical workflow for systematically troubleshooting in-source fragmentation.
Detailed Troubleshooting Steps:
| Step | Action | Rationale | Parameter Ranges to Test (Typical Values) |
| 1. Cone/Fragmentor Voltage Optimization | Systematically decrease the cone or fragmentor voltage in small increments. | This is the most direct way to reduce the kinetic energy of ions, thereby minimizing collision-induced dissociation in the source.[6][7] | Start at a high value (e.g., 100 V) and decrease in 10-20 V increments until the [M+H]⁺ signal is maximized relative to the fragment ions. Optimal values are often in the 20-50 V range for small molecules. |
| 2. Source/Desolvation Temperature Optimization | Lower the ion source and/or desolvation gas temperature. | This compound may be thermally labile. Reducing the temperature can prevent thermal degradation before ionization.[1] | Test temperatures from 350°C down to 250°C in 25°C increments. Monitor for signal intensity and stability. |
| 3. Mobile Phase Modification | Evaluate different mobile phase compositions. | The solvent and additives can affect the "softness" of the ionization process.[5] | - Compare acetonitrile with methanol as the organic modifier.- Test ammonium formate (e.g., 5 mM) as an alternative to formic acid. |
| 4. Sample Clean-up and Matrix Effects | If analyzing complex samples, ensure adequate sample clean-up. | Co-eluting matrix components can sometimes enhance fragmentation or suppress ionization of the target analyte. | Utilize solid-phase extraction (SPE) or other appropriate clean-up techniques to remove interfering substances. |
Experimental Protocols
Generic Protocol for ESI-MS Method Development to Minimize In-Source Fragmentation
This protocol provides a starting point for developing a robust LC-ESI-MS/MS method for this compound.
1. Analyte and Standard Preparation:
-
Obtain a certified reference standard of this compound.
-
Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution in the initial mobile phase.
2. Liquid Chromatography (LC) Parameters (Starting Conditions):
-
Column: A C18 reversed-phase column is a good starting point for polar pesticides (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate.
-
Gradient: Start with a low percentage of organic phase (e.g., 5% B) and gradually increase to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometry (MS) Parameter Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to optimize the following parameters.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: Typically 3.0 - 4.5 kV.
-
Cone/Fragmentor Voltage: Start at a low value (e.g., 20 V) and gradually increase to find the optimal balance between signal intensity and fragmentation.
-
Source Temperature: Begin around 300°C and adjust as needed.
-
Desolvation Gas Flow and Temperature: Follow instrument manufacturer's recommendations and optimize for signal stability.
-
Nebulizer Gas Pressure: Adjust to achieve a stable spray.
Optimization Workflow Diagram
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimization of Extraction Techniques for Methamidophos Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the extraction of methamidophos, with a focus on preventing its degradation. The information provided is intended to assist in the development of robust analytical methods for accurate quantification.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methamidophos during sample extraction?
A1: The two primary degradation pathways for methamidophos during extraction are hydrolysis and oxidation.
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Hydrolysis: Methamidophos is susceptible to hydrolysis, especially under strong acidic (pH < 3) and alkaline (pH > 8) conditions.[1][2] This process involves the cleavage of the P-N or P-S bonds, leading to the formation of less active or inactive compounds. Elevated temperatures can accelerate the rate of hydrolysis.[1][3]
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Oxidation: As an organothiophosphate pesticide, methamidophos can be oxidized to its corresponding oxon analog (methamidophos oxon). This transformation can occur in the presence of oxidizing agents and can be influenced by the sample matrix and extraction conditions. While the formation of a "sulfoxide" is a theoretical possibility for organosulfur compounds, the primary oxidative metabolite of concern for methamidophos is the oxon.
Q2: What is "Methamidophos sulfoxide" and should I be concerned about it?
A2: While the term "this compound" might be used, the more scientifically accurate and commonly referenced oxidative degradation product of methamidophos is methamidophos oxon . This compound is formed by the oxidation of the sulfur atom to an oxygen atom, resulting in a P=O bond instead of a P=S bond. You should be concerned about the formation of methamidophos oxon as it is also a cholinesterase inhibitor and its presence can impact the toxicological assessment and the accuracy of methamidophos quantification. Therefore, analytical methods should ideally be able to separate and quantify both methamidophos and methamidophos oxon.
Q3: At what pH is methamidophos most stable?
A3: Methamidophos is most stable in a pH range of 3 to 8.[1][2] Extraction and sample processing should be conducted within this pH range to minimize hydrolytic degradation.
Q4: Can high temperatures during extraction lead to methamidophos degradation?
A4: Yes, high temperatures can lead to the thermal degradation of methamidophos.[4] Techniques that employ elevated temperatures, such as pressurized liquid extraction, require careful optimization to minimize analyte loss. It is advisable to use the lowest effective temperature during any heating steps in the extraction process.
Q5: What are the recommended extraction techniques for methamidophos?
A5: Several techniques can be successfully employed for the extraction of the polar pesticide methamidophos:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for extracting a broad range of pesticides, including polar compounds like methamidophos, from various matrices.[5][6][7][8]
-
Supercritical Fluid Extraction (SFE): SFE with modified carbon dioxide (e.g., with methanol) is a green alternative for extracting methamidophos, particularly from solid matrices.[9]
-
Solvent Extraction: Traditional solvent extraction using polar solvents like methanol, or combinations like ethyl acetate and water, can also be effective.[4]
II. Troubleshooting Guides
A. Troubleshooting Poor Recovery of Methamidophos
| Symptom | Potential Cause | Troubleshooting Steps |
| Low recovery of methamidophos in the final extract. | Hydrolysis due to improper pH. | - Ensure the pH of the sample and extraction solvent is within the stable range of 3-8.[1][2] - For acidic or alkaline matrices, consider using a buffered QuEChERS method. |
| Thermal degradation. | - If using heated extraction techniques, lower the temperature and shorten the extraction time.[4] - For solvent evaporation steps, use a rotary evaporator at a low temperature or a gentle stream of nitrogen. | |
| Incomplete extraction from the matrix. | - For the QuEChERS method, ensure adequate shaking time and intensity. - For SFE, optimize the modifier percentage, pressure, and temperature to improve extraction efficiency.[9] - For solid samples, ensure proper homogenization to increase surface area for extraction. | |
| Analyte loss during cleanup. | - If using dispersive solid-phase extraction (d-SPE) with graphitized carbon black (GCB), be aware that it can adsorb planar pesticides. Minimize the amount of GCB used or consider an alternative sorbent. |
B. Troubleshooting the Presence of Degradation Products
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of methamidophos oxon in the chromatogram. | Oxidation during extraction or sample storage. | - Minimize sample exposure to air and light. - Consider adding antioxidants to the extraction solvent, although this needs to be validated to ensure no interference with the analysis. - Analyze samples as quickly as possible after extraction. |
| Presence of hydrolysis products (e.g., desamino-methamidophos). | Extreme pH conditions or high temperatures. | - Strictly maintain the pH of the extraction environment between 3 and 8.[1][2] - Avoid excessive heat during all stages of sample preparation.[4] |
C. Troubleshooting Chromatographic Issues (GC-MS)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak tailing for methamidophos. | Active sites in the GC inlet or column. | - Methamidophos is a polar compound prone to interacting with active sites.[4] - Use a deactivated inlet liner and a high-quality, inert GC column. - Regularly replace the inlet liner and septum. - Trim a small portion of the front of the GC column. |
| Improper injection parameters. | - Optimize the injection temperature to ensure efficient vaporization without causing on-column degradation. | |
| Loss of response over a sequence of injections. | Accumulation of non-volatile matrix components in the inlet. | - Implement a robust sample cleanup procedure to remove matrix co-extractives. - Use matrix-matched standards to compensate for signal suppression. |
III. Quantitative Data Summary
The following tables summarize the stability of methamidophos under different conditions to aid in the optimization of extraction methods.
Table 1: Hydrolysis Half-life of Methamidophos at 22°C
| pH | Half-life | Reference |
| 4 | 1.8 years | [1] |
| 7 | 110 hours | [1] |
| 9 | 72 hours | [1] |
Table 2: Thermal and Photodegradation of Methamidophos
| Condition | Degradation | Reference |
| Heated to decomposition | Emits toxic fumes of nitrogen, phosphorus, and sulfur oxides. | [1] |
| 40°C at pH 2 | 50% decomposition in 140 hours. | [1] |
| 37°C at pH 9 | 50% decomposition in 120 hours. | [1] |
| Photodegradation in water | Minor importance. | [4] |
IV. Experimental Protocols
A. Detailed QuEChERS Protocol for Methamidophos Extraction from a Plant-Based Matrix
This protocol is a general guideline and may require optimization based on the specific matrix.
1. Sample Preparation:
- Homogenize 10-15 g of the sample.
- For samples with low water content, add an appropriate amount of water to ensure a total water content of at least 80%.
2. Extraction:
- Place the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at >3000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Transfer it to a d-SPE tube containing magnesium sulfate and a suitable sorbent (e.g., PSA - primary secondary amine for removing organic acids).
- Vortex for 30 seconds.
- Centrifuge at >3000 g for 5 minutes.
4. Analysis:
- Take the supernatant for analysis by LC-MS/MS or GC-MS. For GC-MS, a solvent exchange to a more volatile solvent may be necessary.
B. Key Parameters for Supercritical Fluid Extraction (SFE) of Methamidophos
This section outlines the key parameters to optimize for SFE.
-
Supercritical Fluid: Carbon dioxide is the most common choice.
-
Modifier: Due to the high polarity of methamidophos, a polar modifier is essential. Methanol is a common and effective choice.[9] The percentage of modifier needs to be optimized (typically 5-20%).
-
Pressure (Density): Higher pressures (and thus higher fluid density) generally lead to better extraction efficiency. A typical starting point is 300 atm.[9]
-
Temperature: An initial temperature of 50°C can be used.[9] Temperature affects both the solvating power of the fluid and the vapor pressure of the analyte.
-
Extraction Time: Both static (no flow) and dynamic (with flow) extraction times should be optimized to ensure complete extraction.
-
Trapping: The extracted analytes need to be efficiently trapped from the supercritical fluid. This can be achieved using a solid-phase trap or by bubbling the fluid through a suitable solvent.
V. Visualizations
Caption: QuEChERS Experimental Workflow for Methamidophos Extraction.
Caption: Primary Degradation Pathways of Methamidophos.
Caption: Logical Flow for SFE Method Optimization.
References
- 1. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methamidophos [fao.org]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. coresta.org [coresta.org]
- 5. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the QuEChERS method for multi-residue analysis of pharmaceuticals and pesticides in aquaculture products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of methamidophos residues from vegetables with supercritical fluid carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of "Methamidophos sulfoxide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of Methamidophos sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze?
A1: this compound is a potential metabolite and degradation product of the organophosphorus insecticide methamidophos. Its analysis is crucial for comprehensive residue analysis and toxicological risk assessment, as metabolites of pesticides can sometimes be more toxic or more polar than the parent compound, posing different challenges for detection and remediation.
Q2: What is the chemical structure and molecular weight of this compound?
-
Methamidophos: O,S-dimethyl phosphoramidothioate
-
Proposed this compound: O-methyl S-methylsulfinyl phosphoramidothioate
Based on this proposed structure, the theoretical molecular weight can be calculated.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Methamidophos | C₂H₈NO₂PS | 141.13[1] |
| This compound (Proposed) | C₂H₈NO₃PS | 157.13 |
Q3: What are the main analytical challenges associated with this compound analysis?
A3: The primary challenges in analyzing this compound stem from its:
-
High Polarity: As a sulfoxide, it is expected to be more polar than methamidophos. This can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and make it susceptible to significant matrix effects.
-
Lack of a Commercial Standard: The absence of a certified reference material makes accurate quantification and method validation difficult.
-
Matrix Effects: Co-eluting matrix components can significantly suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate results.[2]
-
Potential for Thermal Instability: While less of a concern with LC-MS/MS compared to Gas Chromatography (GC), the stability of the sulfoxide during sample preparation and in the ion source should be considered.
Troubleshooting Guides
Issue 1: Poor Peak Shape or No Retention in Reversed-Phase LC
Question: My suspected this compound peak is broad, tailing, or eluting at the solvent front. How can I improve its chromatography?
Answer:
This is a common issue for highly polar analytes. Here are several strategies to improve peak shape and retention:
-
Employ a Polar-Modified Reversed-Phase Column: Columns with polar endcapping or embedded polar groups are designed to provide better retention for polar compounds.
-
Use a Hydrophilic Interaction Liquid Chromatography (HILIC) Column: HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase with a mobile phase containing a high concentration of organic solvent.
-
Optimize Mobile Phase Composition:
-
Lower Initial Organic Content: Start with a very low percentage of organic solvent in your gradient (e.g., 1-5%).
-
Use an Aqueous Mobile Phase with Appropriate Additives: Formic acid (0.1%) is a common additive for positive ion mode electrospray ionization (ESI). For very polar bases, ammonium formate or ammonium acetate can help improve peak shape.
-
-
Check for Proper Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts and poor peak shape.
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Question: I am observing significant signal suppression for my target analyte when analyzing sample extracts compared to solvent standards. What can I do to mitigate matrix effects?
Answer:
Matrix effects are a major challenge in LC-MS/MS analysis, especially for polar analytes in complex matrices. Here are some effective strategies:
-
Implement a Robust Sample Preparation Protocol:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation technique for pesticide residue analysis. For polar analytes like this compound, modifications to the standard QuEChERS protocol may be necessary. The QuPPe (Quick Polar Pesticides) method, which uses acidified methanol for extraction, is specifically designed for polar pesticides and could be a suitable starting point.[3][4][5]
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than dispersive SPE (dSPE) used in QuEChERS. For polar analytes, consider using polymeric reversed-phase sorbents or mixed-mode cation exchange sorbents.
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.
-
Use an Isotopically Labeled Internal Standard: If available, a stable isotope-labeled internal standard for a closely related compound can effectively compensate for matrix effects.
-
Dilute the Sample Extract: A simple "dilute and shoot" approach can sometimes be effective in reducing the concentration of matrix components to a level where they no longer cause significant ion suppression.
Issue 3: Tentative Identification of this compound without an Analytical Standard
Question: Since there is no commercial standard available, how can I be reasonably confident that the peak I am observing is this compound?
Answer:
Tentative identification requires gathering multiple pieces of evidence:
-
Accurate Mass Measurement: If using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the measured accurate mass of the precursor ion should be within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass of protonated this compound (C₂H₉NO₃PS⁺).
-
Plausible MS/MS Fragmentation: The fragmentation pattern of the suspected peak should be consistent with the proposed structure. Based on the fragmentation of methamidophos and other organophosphate pesticides, you can predict likely product ions.[6][7]
-
Chromatographic Behavior: The suspected peak should be more polar (i.e., have a shorter retention time on a reversed-phase column) than methamidophos.
-
Spiking with Methamidophos and an Oxidizing Agent: A controlled in-solution oxidation of a high-concentration methamidophos standard (e.g., using a mild oxidizing agent like hydrogen peroxide) can be performed. The appearance of a new, more polar peak with the expected mass-to-charge ratio in the oxidized sample can provide strong evidence for the identity of this compound.
Experimental Protocols
Proposed LC-MS/MS Parameters for this compound
The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for the tentative identification of this compound. These are theoretical and would require optimization on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Notes |
| Methamidophos | 142.0 | 94.0 | 125.0 | Known transitions for confirmation.[1] |
| This compound (Proposed) | 158.0 | 110.0 | 141.0 | Proposed transitions based on fragmentation of the sulfoxide structure. |
Modified QuEChERS Protocol for Polar Pesticide Metabolites
This protocol is a starting point and may require further optimization for specific matrices.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acidified methanol (e.g., with 1% formic acid). Vortex for 1 minute.
-
Salting Out: Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a suitable sorbent combination (e.g., PSA and C18) to remove interferences. Vortex for 30 seconds and centrifuge.
-
Analysis: The final extract is ready for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for addressing matrix effects.
Caption: Formation of this compound.
Caption: Troubleshooting poor peak shape.
References
- 1. coresta.org [coresta.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sciex.com [sciex.com]
- 5. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Methamidophos and its Potential Metabolites
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quantification of methamidophos?
A1: The two primary analytical techniques for the quantification of methamidophos are Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography (GC): Often used with nitrogen-phosphorus detectors (NPD) or flame photometric detectors (FPD), and mass spectrometry (MS) for confirmation.[1][2] GC can be challenging for methamidophos due to its high polarity, which may cause poor peak shapes (tailing).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for methamidophos analysis. It is generally preferred for polar compounds as it can often handle them with less difficulty than GC. Matrix effects are a common challenge in LC-MS/MS that need to be addressed.
Q2: What are the main challenges encountered when analyzing methamidophos and its potential sulfoxide metabolite by Gas Chromatography (GC)?
A2: Due to the polar nature of methamidophos and its potential sulfoxide metabolite, several challenges can arise during GC analysis:
-
Peak Tailing: Polar analytes can interact with active sites in the GC inlet and column, leading to asymmetrical peak shapes.
-
Thermal Degradation: Methamidophos can be susceptible to degradation at high temperatures used in the GC inlet. Sulfoxide compounds, in general, can be oxidized to their sulfone forms in the hot injector.
-
Matrix Effects: Co-extracted matrix components can interfere with the analyte signal at the detector or cause issues in the injector.
Q3: How can matrix effects in LC-MS/MS analysis of methamidophos be mitigated?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant consideration in LC-MS/MS. They can be addressed through several strategies:
-
Effective Sample Cleanup: Use of techniques like Solid Phase Extraction (SPE) or dispersive SPE (d-SPE) as in the QuEChERS method helps in removing interfering matrix components.[3]
-
Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that is similar to the sample helps to compensate for matrix effects.
-
Use of an Internal Standard: An isotopically labeled internal standard is the ideal way to correct for matrix effects and variations in sample preparation and instrument response.
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components can also reduce interference.
Q4: What is the QuEChERS method and is it suitable for methamidophos analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.[3][4] It involves an extraction with a solvent (commonly acetonitrile) followed by a cleanup step using d-SPE.[3] The QuEChERS method is well-suited for the analysis of methamidophos.[4][5] Different variations of the QuEChERS method exist (e.g., original, acetate-buffered, citrate-buffered), and the choice may depend on the specific matrix and the stability of the target analytes.[4]
Troubleshooting Guides
GC Analysis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column; improper column choice. | Use a liner with glass wool to trap non-volatile matrix components. Employ a more polar GC column. Consider derivatization to make the analyte less polar. |
| Low Recovery | Thermal degradation in the injector; analyte adsorption. | Optimize the injector temperature to the lowest possible while still ensuring efficient vaporization. Use a pulsed pressure injection to minimize residence time in the inlet. |
| Poor Reproducibility | Inconsistent injection volume; matrix buildup in the inlet. | Use an autosampler for precise injections. Perform regular maintenance of the GC inlet, including changing the liner and septum. |
| Ghost Peaks | Carryover from previous injections; septum bleed. | Run a solvent blank after a high-concentration sample to check for carryover. Use high-quality, low-bleed septa. |
LC-MS/MS Analysis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Ion Suppression/Enhancement | Matrix effects from co-eluting compounds. | Improve sample cleanup. Use matrix-matched calibration standards or an isotopically labeled internal standard. Dilute the sample extract if sensitivity allows. |
| Shifting Retention Times | Changes in mobile phase composition; column degradation. | Prepare fresh mobile phase. Ensure the column is properly equilibrated. If the problem persists, the column may need to be replaced. |
| Low Signal Intensity | Poor ionization; suboptimal MS/MS parameters. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Perform a full optimization of the MRM transitions (precursor/product ions and collision energy). |
| Clogged LC System | Particulate matter in the sample extract. | Filter all samples through a 0.22 µm filter before injection. Use a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Methamidophos in Produce
This protocol is a generalized version based on the principles of the QuEChERS method.
-
Homogenization: Homogenize a representative sample of the fruit or vegetable.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For acidic pesticides, adding 1% acetic acid to the acetonitrile can improve recovery.[6]
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate for the citrate-buffered method).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA). For matrices with high fat content, C18 may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis. For GC analysis, a solvent exchange to a more GC-compatible solvent may be necessary.
-
Protocol 2: LC-MS/MS Analysis of Methamidophos
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The protonated molecule [M+H]⁺ for methamidophos is m/z 142. Common product ions for quantification and confirmation are m/z 94 and m/z 125.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Methamidophos
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 142 | |
| Quantifier Ion (m/z) | 94 | |
| Qualifier Ion (m/z) | 125 | |
| Ionization Mode | ESI Positive |
Table 2: Reported Performance Data for Methamidophos Quantification
| Analytical Method | Matrix | Recovery (%) | LOQ (mg/kg) | Reference |
| GC-NPD | Various Crops | >80% | 0.01 | [1][2] |
| LC-MS/MS (QuEChERS) | Apples and Potatoes | 70-120% | 0.01 - 0.05 | [7] |
| LC-MS/MS (QuEChERS) | Proso Millet | 86-114% | 0.00025 - 0.01 | [6] |
| Spectrophotometry | Water, Soil, Vegetables | 96-102% | 0.0006 | [8] |
Visualizations
Caption: A typical experimental workflow for the analysis of methamidophos.
Caption: Proposed metabolic pathway for methamidophos in rats.
References
- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis for organophosphorus insecticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. palsystem.com [palsystem.com]
- 7. 10265-92-6・Methamidophos Standard・139-11631[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. scientificlabs.com [scientificlabs.com]
Strategies for preventing the conversion of methamidophos during sample storage
This technical support center provides guidance and answers frequently asked questions regarding the preservation of methamidophos in various samples during storage to ensure sample integrity for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of methamidophos in stored samples?
A1: The stability of methamidophos is primarily influenced by pH, temperature, and microbial activity. Methamidophos is susceptible to hydrolysis, especially under alkaline conditions.[1][2] Elevated temperatures accelerate this degradation process.[3][4] In non-sterile samples, microbial degradation can also be a significant factor.[3][5]
Q2: What is the optimal pH range for storing aqueous samples containing methamidophos?
A2: Aqueous samples should be maintained in a slightly acidic to neutral pH range, ideally between pH 3 and 7, to ensure the stability of methamidophos.[1][2] The rate of hydrolysis significantly increases in alkaline environments (pH > 8).
Q3: At what temperature should I store my samples to minimize methamidophos degradation?
A3: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing samples at -20°C or below is crucial to minimize degradation.[6] As a general rule, lower temperatures slow down the rate of chemical and microbial degradation.
Q4: Can I use chemical preservatives to stabilize methamidophos in my samples?
A4: Yes, for certain sample types, chemical preservatives can be used. For instance, in water sample analysis for pesticides, preservatives like chloroform or sodium thiosulfate are sometimes employed.[7] However, it is critical to ensure that any preservative used does not interfere with the subsequent analytical method. It is always best to check the specific requirements of your analytical protocol.
Q5: How long can I store samples before methamidophos concentration is significantly affected?
A5: The holding time for samples depends on the sample matrix, storage temperature, and pH. For aqueous samples stored at an appropriate pH and refrigerated, analysis within a few days is advisable. For long-term studies, frozen storage is necessary. The stability of methamidophos in frozen tissue samples has been studied, and it is recommended to store them at temperatures below -10°C.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of methamidophos from stored samples. | Sample pH was too high (alkaline). | For future samples, adjust the pH to a range of 3-7 immediately after collection. |
| Storage temperature was too high. | Store samples at 4°C for short-term and -20°C or lower for long-term storage. | |
| Microbial degradation in non-sterile samples. | For non-sterile samples like surface water or soil, consider immediate extraction or freezing after collection. | |
| Inconsistent results between replicate samples. | Inhomogeneous sample matrix. | Ensure thorough homogenization of the sample before taking aliquots for storage or analysis. |
| Variable storage conditions. | Maintain consistent storage temperatures and conditions for all samples in a study. | |
| Presence of unexpected degradation products in the analysis. | Hydrolysis of methamidophos due to improper storage. | Review and optimize sample storage protocols, focusing on pH and temperature control. |
| Contamination of the sample or storage container. | Use pre-cleaned, inert sample containers (e.g., amber glass for water samples) to prevent contamination and photodegradation.[7] |
Quantitative Data Summary
Table 1: Effect of pH on the Half-life (DT50) of Methamidophos in Water at 22°C
| pH | Half-life (DT50) |
| 4 | 1.8 years |
| 7 | 110 hours |
| 9 | 72 hours |
(Data sourced from CORESTA Technical Note)[1]
Experimental Protocols
Protocol for Preservation of Methamidophos in Water Samples
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.[7]
-
pH Adjustment: Immediately after collection, check the pH of the water sample. If the pH is above 7, adjust it to a range of 6.0-7.0 using a dilute solution of a non-interfering acid (e.g., sulfuric acid), adding it dropwise while monitoring the pH.
-
Storage: Store the samples in a refrigerator at 4°C if they are to be analyzed within 48 hours. For longer-term storage, freeze the samples at -20°C.
-
Documentation: Record the date and time of collection, pH, and storage conditions for each sample.
Protocol for Preservation of Methamidophos in Soil and Sediment Samples
-
Sample Collection: Collect soil or sediment samples and place them in clean, airtight containers.
-
Homogenization: Thoroughly mix the sample to ensure it is homogeneous before taking a subsample for storage.
-
Storage: Immediately freeze the samples at -20°C or below. This will inhibit both chemical and microbial degradation.
-
Extraction: It is recommended to extract the samples as soon as possible. If immediate extraction is not feasible, maintain the samples in a frozen state.
Protocol for Preservation of Methamidophos in Plant and Animal Tissue Samples
-
Sample Collection and Preparation: After collection, dissect and obtain the target tissue. If necessary, homogenize the tissue sample.
-
Freezing: Immediately freeze the tissue samples to below -10°C.[6] For long-term storage, -80°C is preferable. This rapid freezing helps to preserve the integrity of the analyte.
-
Packaging: Place the samples in well-sealed containers to prevent desiccation and cross-contamination during storage.[6] Each sample should be in its own container.[6]
-
Storage: Store the frozen samples in a freezer until analysis. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Primary degradation pathways of methamidophos via hydrolysis and microbial action.
Caption: General experimental workflow for the analysis of methamidophos in samples.
References
- 1. coresta.org [coresta.org]
- 2. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]
- 4. dl.astm.org [dl.astm.org]
- 5. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. landcareresearch.co.nz [landcareresearch.co.nz]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing artifacts in "Methamidophos sulfoxide" analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing artifacts during the analysis of methamidophos. While "methamidophos sulfoxide" is not a commonly reported metabolite or analytical artifact in the scientific literature, this guide addresses known challenges in methamidophos analysis and provides general principles applicable to the analysis of its potential polar metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for methamidophos?
A1: The most prevalent methods for the quantitative analysis of methamidophos are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
-
Gas Chromatography (GC): GC is frequently used with selective detectors like the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD). GC-Mass Spectrometry (GC-MS) and tandem MS (GC-MS/MS) are employed for confirmation and enhanced selectivity.[1][2] However, due to its polar nature, methamidophos can exhibit poor chromatographic behavior, such as peak tailing, on some GC columns.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the method of choice for many laboratories. It is well-suited for polar and thermally labile compounds like methamidophos and its potential metabolites, generally providing better peak shapes and sensitivity without the need for derivatization.[2][4]
Q2: A significant artifact in our methamidophos analysis is the presence of the parent compound itself. How can we identify the source of this artifact?
A2: A primary source of methamidophos as an artifact is the degradation of the insecticide acephate.[5][6] Acephate can break down to form methamidophos during sample storage and analysis. To investigate this, analyze your acephate standards and samples for the presence of methamidophos. If you are working with samples that may have been treated with acephate, it is crucial to have a validated method for both compounds.
Q3: We are observing inconsistent recoveries for methamidophos. What are the potential causes and solutions?
A3: Inconsistent recoveries for methamidophos can stem from several factors related to its polarity and stability:
-
Sample Preparation: The choice of extraction solvent and cleanup sorbents in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is critical. For polar pesticides like methamidophos, acidified methanol is often used for extraction.[7] During the dispersive solid-phase extraction (d-SPE) cleanup step, certain sorbents may lead to losses.
-
Storage Stability: Methamidophos can degrade in samples, even under frozen storage.[8] The stability is dependent on the matrix, pH, and temperature.[3][8] It is crucial to minimize storage times and validate storage conditions.
-
Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification. The use of matrix-matched standards or stable isotope-labeled internal standards is highly recommended to compensate for these effects.
Q4: We suspect the presence of a polar metabolite like this compound. What analytical approach would be best for its detection?
A4: For the analysis of a hypothetical polar metabolite like this compound, LC-MS/MS would be the most suitable technique. This is due to its high sensitivity and selectivity for polar compounds that are often not amenable to GC analysis without derivatization. A reversed-phase LC method with a polar-modified column (e.g., C18 with a polar endcapping) and a mobile phase containing a gradient of water and an organic solvent (like methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium formate) would be a good starting point.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in GC Analysis of Methamidophos
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC System | Use an ultra-inert GC column and liner. Deactivated glass wool in the liner can help trap non-volatile matrix components. |
| Inappropriate Column Phase | A mid-polarity column, such as one with a 35% phenyl-methylpolysiloxane phase, can provide good peak shapes for many organophosphorus pesticides. |
| Injector Temperature Too High | Optimize the injector temperature to ensure volatilization without causing thermal degradation of methamidophos. |
| Matrix Interference | Enhance sample cleanup to remove matrix components that may interact with the analyte or the column. |
Issue 2: Analyte Loss During QuEChERS Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inappropriate d-SPE Sorbent | For polar analytes, some sorbents like graphitized carbon black (GCB) can cause losses. Evaluate the recovery with and without the suspected sorbent. |
| pH of the Extraction | The pH during extraction can influence the stability and partitioning of the analyte. For base-sensitive compounds, buffered QuEChERS methods are recommended. |
| Analyte Volatility | During solvent evaporation steps, volatile analytes can be lost. Use a gentle stream of nitrogen and avoid complete dryness. |
| Low Water Content in Sample | For dry commodities, adding water before extraction is crucial for efficient partitioning of polar pesticides into the extraction solvent. |
Quantitative Data Summary
The following table summarizes recovery data for methamidophos under different analytical conditions. Data for "this compound" is not available in the cited literature.
| Analyte | Matrix | Analytical Method | Sample Preparation | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Methamidophos | Mangosteens | LC-MS/MS | Modified QuEChERS | 75-97 | 6-20 |
| Methamidophos | Grapes | GC-FPD | - | 96.2–112 | 1.4-6.2 |
| Methamidophos | Food Remnants | GC-FPD | Acetone Extraction | 74-113 | 1.3-6.1 |
Experimental Protocols
Protocol 1: General QuEChERS Method for Methamidophos in Produce
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): If the sample has low water content, add an appropriate amount of reagent water.
-
Extraction:
-
Add 10 mL of acetonitrile (or acidified acetonitrile) to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., primary secondary amine (PSA) and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS or GC-MS analysis.
-
If using GC-MS, a solvent exchange to a more GC-compatible solvent may be necessary.
-
Visualizations
Caption: General workflow for the analysis of methamidophos in food samples.
Caption: Formation of methamidophos as an artifact from the degradation of acephate.
References
- 1. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 2. hpst.cz [hpst.cz]
- 3. coresta.org [coresta.org]
- 4. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]
- 6. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhanced Detection of Methamidophos Sulfoxide in Complex Samples
Welcome to the technical support center for the analysis of Methamidophos sulfoxide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of this compound detection in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound?
A1: The most prevalent and effective methods for the detection of Methamidophos and its metabolites, including this compound, are chromatographic techniques coupled with mass spectrometry. Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its high sensitivity and selectivity, especially in complex matrices like tobacco.[1] Gas Chromatography (GC) coupled with various detectors (e.g., FPD, MS, MS/MS) is also utilized; however, the high polarity of Methamidophos can lead to challenges such as peak tailing.[1] Immunoassay-based methods, such as ELISA, offer a rapid and cost-effective screening alternative.[2]
Q2: Why is analyzing this compound in complex samples challenging?
A2: Complex samples, such as food, environmental, and biological matrices, contain numerous interfering compounds. These matrix components can cause significant issues, including:
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Matrix Effects: Co-eluting substances can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1][3]
-
Low Concentrations: Target analytes are often present at trace levels, requiring highly sensitive analytical methods.
-
Analyte Polarity: The polar nature of Methamidophos and its sulfoxide metabolite can result in poor retention on conventional reversed-phase chromatographic columns and peak tailing in GC systems.[1]
Q3: What is the QuEChERS method and is it suitable for this compound analysis?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[4] It involves an extraction step with a solvent (commonly acetonitrile) followed by a "salting-out" step and a dispersive solid-phase extraction (dSPE) cleanup. The QuEChERS approach is effective for a broad range of pesticides, including polar compounds like Methamidophos, and can be adapted for various complex matrices.[5]
Q4: How can I improve the sensitivity of my immunoassay for this compound?
A4: To enhance the sensitivity of an immunoassay, several parameters can be optimized. The use of a heterologous hapten for immunizing and coating can significantly improve sensitivity and specificity.[6] Additionally, optimizing assay conditions such as the concentrations of the coating antigen and antibody, pH, ionic strength of the buffer, and minimizing the effect of organic solvents used for sample extraction are crucial steps.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity | - Inefficient extraction of the analyte from the sample matrix.- Significant matrix-induced signal suppression.- Suboptimal instrument parameters. | - Optimize the extraction solvent and procedure. Consider methods like pressurized liquid extraction or microwave-assisted extraction for better efficiency.[8]- Implement a more rigorous clean-up step using solid-phase extraction (SPE) or dispersive SPE (dSPE) with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering compounds.[3][4]- Utilize matrix-matched calibration standards or an isotopically labeled internal standard to compensate for matrix effects.[1]- Tune the mass spectrometer parameters (e.g., collision energy, ion source settings) for optimal response of this compound. |
| Poor peak shape (e.g., tailing) in GC analysis | - The high polarity of Methamidophos and its sulfoxide metabolite interacting with active sites in the GC system (injector, column).[1]- Inappropriate column choice. | - Use a derivatization agent to reduce the polarity of the analyte.- Employ a GC column specifically designed for polar compounds.- Ensure proper maintenance of the GC inlet, including regular replacement of the liner and septum. |
| Inconsistent recovery rates | - Variability in the sample preparation process.- Incomplete extraction from the matrix.- Analyte degradation during sample processing. | - Automate the sample preparation steps where possible to improve reproducibility.- Ensure thorough homogenization of the sample before extraction.- Investigate the stability of this compound under the extraction and clean-up conditions used. Adjust pH or temperature if necessary. |
| High background noise in the chromatogram | - Insufficient clean-up of the sample extract.- Contamination from solvents, reagents, or labware. | - Evaluate different sorbents for the dSPE or SPE clean-up step to target the removal of specific matrix components.- Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Methamidophos using different analytical methods as reported in the literature. These values can serve as a benchmark for evaluating the performance of your own methods.
Table 1: Performance of Spectrophotometric and Chemiluminescence Methods
| Method | Matrix | LOD | LOQ | Reference |
| Indirect Spectrophotometry | Water | 0.18 ± 0.01 µg/mL | 0.56 ± 0.03 µg/mL | [9] |
| Indirect Spectrophotometry | Soil | 0.15 ± 0.03 µg/g | 0.5 ± 0.1 µg/g | [9] |
| Indirect Spectrophotometry | Tomato | 0.17 ± 0.02 µg/g | 0.56 ± 0.1 µg/g | [9] |
| Indirect Spectrophotometry | Cauliflower | 0.13 ± 0.04 µg/g | 0.43 ± 0.08 µg/g | [9] |
| Peroxyoxalate Chemiluminescence (Digital Camera) | - | 1.6 µg/mL | 5.0 µg/mL | [10] |
| Peroxyoxalate Chemiluminescence (Smartphone) | - | 1.0 µg/mL | 3.0 µg/mL | [10] |
Table 2: Performance of Immunoassay Methods for Related Organophosphates
| Analyte | Method | IC50 | Lowest Detection Limit | Reference |
| Acephate | ciELISA | 25 ng/mL | 2 ng/mL | [11] |
Experimental Protocols
Generic QuEChERS-based Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat flour, add an appropriate amount of water to rehydrate before adding the extraction solvent.[12]
-
Extraction: Add 10 mL of acetonitrile to the sample.
-
Shaking: Cap the tube and shake vigorously for 10 minutes using a mechanical shaker.
-
Salting-Out: Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaCl) to induce phase separation.
-
Centrifugation: Shake for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences.
-
Final Centrifugation: Vortex the dSPE tube for 1 minute and then centrifuge.
-
Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Development of a Competitive Indirect ELISA (ciELISA)
This protocol outlines the key steps for developing a ciELISA for small molecules like this compound.
-
Hapten Synthesis and Conjugation: Synthesize a hapten that mimics the structure of this compound and conjugate it to a carrier protein (e.g., BSA or KLH) to make it immunogenic.
-
Immunization and Antibody Production: Immunize animals (e.g., rabbits) with the hapten-carrier protein conjugate to produce polyclonal antibodies.
-
Coating Antigen Preparation: Conjugate the hapten to a different carrier protein (e.g., BSA if KLH was used for immunization) to be used as the coating antigen. This heterologous format often improves assay sensitivity.[6][11]
-
Checkerboard Titration: Optimize the concentrations of the coating antigen and the antibody by performing a checkerboard titration to find the combination that gives a suitable absorbance signal with low background.
-
Assay Optimization: Evaluate the effects of assay parameters such as pH, ionic strength, and the presence of organic solvents on the assay performance to maximize sensitivity.[6]
-
Standard Curve Generation: Prepare a series of standards of this compound and perform the competitive assay. A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration.
-
Sample Analysis: Extract the analyte from the samples using a suitable solvent. The extract may need to be diluted to minimize matrix effects and fall within the dynamic range of the standard curve.
Visualizations
Caption: QuEChERS sample preparation workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for low sensitivity in analyte detection.
References
- 1. coresta.org [coresta.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
Validating Analytical Methods for Methamidophos Sulfoxide Without a Pure Standard: A Comparative Guide
For researchers, scientists, and professionals in drug development and environmental analysis, the validation of analytical methods for novel or rare compounds, such as the potential metabolite "Methamidophos Sulfoxide," presents a significant challenge, primarily due to the lack of a certified pure standard. This guide provides a comparative overview of strategies to validate an analytical method for this compound, focusing on identification, semi-quantification, and overall method performance assessment in the absence of a reference material.
Methamidophos is an organophosphate insecticide, and its metabolism can potentially lead to various transformation products.[1] While the formation of this compound through S-oxidation has been considered, this pathway is debated in the scientific literature, with other metabolic routes like N-hydroxylation being investigated as alternatives.[2][3] This uncertainty underscores the unlikelihood of a commercial standard for this compound being readily available. Consequently, analysts must employ alternative validation strategies.
This guide explores three primary approaches for method validation without a pure standard:
-
In-Situ Generation and Qualitative Identification: This approach involves the controlled chemical generation of the target analyte in a sample matrix to confirm its identity.
-
Semi-Quantitative Analysis using a Surrogate: This strategy employs a closely related compound, typically the parent compound (methamidophos), to estimate the concentration of the metabolite.
-
Non-Targeted Screening with Relative Response Estimation: This advanced approach uses high-resolution mass spectrometry to detect and tentatively quantify the analyte based on predicted response factors.
Comparison of Validation Strategies
The selection of a suitable validation strategy depends on the available instrumentation, the required level of quantitative accuracy, and the intended application of the analytical method. The following table summarizes the key performance characteristics of each approach.
| Parameter | In-Situ Generation & Qualitative ID | Semi-Quantitative Analysis (Surrogate) | Non-Targeted Screening (Relative Response) |
| Primary Application | Confirmation of analyte identity | Estimation of concentration | Screening and tentative quantification |
| Instrumentation | GC-MS, LC-MS | GC-MS, LC-MS/MS | LC-HRMS (e.g., Q-TOF, Orbitrap) |
| Quantitative Accuracy | Not quantitative | Low to moderate (order of magnitude) | Low to moderate (factor of 2-10 error) |
| Confidence in ID | High (based on reaction chemistry) | Moderate (based on MS/MS transition) | Moderate to High (based on accurate mass and fragmentation) |
| Throughput | Low (requires sample-by-sample generation) | High | High |
| Validation Parameters | Specificity, Peak Purity | Linearity (of surrogate), Precision, LOQ (estimated) | Specificity, Precision (of surrogate) |
Experimental Protocols
In-Situ Generation and Qualitative Identification
This protocol describes a method for the controlled oxidation of methamidophos to generate this compound within a sample matrix for qualitative identification by GC-MS or LC-MS.
Objective: To confirm the chromatographic retention time and mass spectral characteristics of this compound.
Materials:
-
Methamidophos standard
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid - m-CPBA)
-
Sample matrix (e.g., organic solvent, blank fruit/vegetable extract)
-
Quenching agent (e.g., sodium sulfite solution)
-
GC-MS or LC-MS system
Procedure:
-
Standard Preparation: Prepare a stock solution of methamidophos in a suitable organic solvent (e.g., acetonitrile).
-
In-Situ Reaction:
-
Take a known volume of the methamidophos stock solution or a matrix spiked with methamidophos.
-
Add a controlled excess of the oxidizing agent (m-CPBA).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes), monitoring the depletion of the methamidophos peak and the appearance of a new, more polar product peak by chromatography.
-
-
Reaction Quenching: Add a quenching agent to stop the oxidation reaction.
-
Sample Analysis: Analyze the resulting solution by GC-MS or LC-MS.
-
Identification: The new chromatographic peak can be tentatively identified as this compound. The mass spectrum should show a molecular ion corresponding to the addition of one oxygen atom to the methamidophos molecule (predicted m/z = 157.00). Fragmentation patterns should be consistent with the proposed structure.
-
dot
Caption: Workflow for in-situ generation of this compound.
Semi-Quantitative Analysis using a Surrogate
This protocol outlines a semi-quantitative approach using methamidophos as a surrogate standard to estimate the concentration of this compound.
Objective: To estimate the concentration of this compound in a sample when a pure standard is unavailable.
Principle: This method assumes that the response factor of the metabolite is similar to that of the parent compound. This is a significant assumption and introduces uncertainty, but it can provide an order-of-magnitude concentration estimate.[4]
Procedure:
-
Calibration with Surrogate: Prepare a calibration curve for the parent compound, methamidophos, over the expected concentration range of the metabolite.
-
Sample Analysis: Analyze the sample containing the putative this compound using a validated method for methamidophos (e.g., LC-MS/MS).
-
Identification of Metabolite: Identify the this compound peak based on its expected mass transition (e.g., for LC-MS/MS, a precursor ion of m/z 158 [M+H]+ and relevant product ions).
-
Quantification: Determine the peak area of the this compound.
-
Concentration Estimation: Calculate the concentration of this compound using the calibration curve of methamidophos. Report the result as "semi-quantitative" or "estimated as methamidophos equivalents."
dot
Caption: Semi-quantitative analysis workflow using a surrogate standard.
Non-Targeted Screening with Relative Response Estimation
This protocol describes a high-level workflow for the tentative identification and semi-quantification of this compound using non-targeted screening with high-resolution mass spectrometry (HRMS).
Objective: To screen for the presence of this compound and estimate its concentration without a standard, using predicted response factors.
Principle: The response of a compound in electrospray ionization mass spectrometry is related to its physicochemical properties. Machine learning models can be used to predict the ionization efficiency, and thus the response factor, of a compound based on its structure.[5] This allows for a more refined semi-quantitative estimate than the surrogate approach.
Procedure:
-
HRMS Data Acquisition: Analyze samples in full-scan mode using an LC-HRMS instrument (e.g., Q-TOF or Orbitrap).
-
Suspect Screening: Screen the acquired data for the exact mass of the protonated this compound molecule (predicted m/z 158.0013 for [C2H9NO3PS]+).
-
Tentative Identification: If a feature matching the exact mass is found at a plausible retention time (expected to be earlier than methamidophos due to increased polarity), confirm its identity by analyzing its fragmentation pattern (MS/MS).
-
Relative Response Factor Estimation:
-
Use a computational model or empirical data from structurally similar compounds to estimate the relative response factor (RRF) of this compound compared to a reference standard (which could be methamidophos or another internal standard).
-
-
Concentration Estimation: Calculate the concentration of the tentatively identified this compound using the peak area, the concentration of the reference standard, and the estimated RRF.
dot
Caption: Non-targeted screening and semi-quantification workflow.
Conclusion
Validating an analytical method for a compound without a pure standard, such as the putative metabolite this compound, requires a multi-faceted approach. While true quantitative validation is not possible, a combination of the strategies outlined in this guide can provide a high degree of confidence in the identification and a reasonable estimate of the concentration. For definitive identification, in-situ generation provides strong evidence. For routine screening and concentration estimation, semi-quantitative methods using a surrogate or, for more advanced laboratories, non-targeted screening with RRF estimation, offer viable alternatives. It is crucial to clearly report the validation approach used and to acknowledge the inherent uncertainties in the quantitative results.
References
- 1. Pesticide residues in food:2002 - METHAMIDOPHOS [inchem.org]
- 2. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 5. chemrxiv.org [chemrxiv.org]
Lack of Cross-Reactivity Data for Methamidophos Sulfoxide in Immunoassays Presents Analytical Challenges
A comprehensive review of existing literature reveals a critical data gap in the cross-reactivity of methamidophos immunoassays with its potential metabolite, methamidophos sulfoxide. This absence of specific binding information poses a significant challenge for researchers and drug development professionals relying on immunoassay techniques for the accurate quantification of methamidophos in the presence of its metabolites.
While immunoassays are a valuable tool for high-throughput screening of pesticides due to their speed and cost-effectiveness, their specificity is a crucial parameter. Cross-reactivity with structurally related compounds, such as metabolites, can lead to inaccurate measurements and false-positive results. For a complete understanding of an immunoassay's performance, it is essential to characterize its binding affinity for major metabolites.
This guide aims to highlight the current state of knowledge regarding the cross-reactivity of methamidophos immunoassays and underscores the need for further research in this area.
Comparative Data on Immunoassay Cross-Reactivity
Despite extensive searches, no specific quantitative data on the cross-reactivity of any methamidophos immunoassay with this compound could be located in the peer-reviewed scientific literature. The table below is intended to house such comparative data; however, it remains unpopulated due to this information gap.
| Immunoassay Format | Antibody Type | Target Analyte | IC50 (ng/mL) - Methamidophos | Cross-Reactivity with this compound (%) | Reference |
| Data Not Available | Data Not Available | Methamidophos | Data Not Available | Data Not Available | Data Not Available |
IC50: The half-maximal inhibitory concentration, representing the concentration of an analyte that causes a 50% reduction in the assay signal. Cross-Reactivity (%): Calculated as (IC50 of Methamidophos / IC50 of this compound) x 100.
The absence of this data prevents a direct comparison of the selectivity of different immunoassays for methamidophos in the potential presence of its sulfoxide metabolite.
The Methamidophos-Antibody Interaction: A Conceptual Overview
The relationship between methamidophos, its potential sulfoxide metabolite, and the antibodies utilized in an immunoassay is central to understanding assay specificity. In a competitive immunoassay, an antibody is developed to specifically recognize the three-dimensional structure of the target analyte, in this case, methamidophos.
Caption: Conceptual diagram of methamidophos and this compound interaction with a specific antibody in an immunoassay.
The diagram illustrates that the antibody is designed to bind specifically to methamidophos. However, due to structural similarities, there is a potential for the antibody to also bind to this compound, leading to cross-reactivity. The extent of this cross-reactivity is currently unknown.
Experimental Protocol: A Generalized Competitive ELISA for Methamidophos
While a specific protocol that includes this compound as a tested cross-reactant is not available, the following is a generalized experimental workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for methamidophos. This protocol outlines the fundamental steps that would be necessary to determine cross-reactivity.
Caption: Generalized workflow for a competitive ELISA to detect methamidophos.
Detailed Steps:
-
Antibody Coating: Microtiter plates are coated with a specific anti-methamidophos antibody.
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution such as bovine serum albumin (BSA).
-
Competitive Reaction:
-
Standard solutions of methamidophos at known concentrations, or the unknown samples, are added to the wells.
-
To determine cross-reactivity, standard solutions of this compound would also be prepared and added to separate wells.
-
A fixed amount of enzyme-labeled methamidophos (conjugate) is then added to all wells.
-
During incubation, the unlabeled methamidophos (from the standard or sample) and the enzyme-labeled methamidophos compete for the limited number of antibody binding sites.
-
-
Washing: The plates are washed to remove any unbound antigen or conjugate.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Data Analysis: The absorbance of the color is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of methamidophos in the sample. A standard curve is generated by plotting the absorbance versus the concentration of the methamidophos standards. The concentration of methamidophos in the samples is then determined from this curve. The IC50 values for both methamidophos and this compound would be calculated from their respective standard curves to determine the percentage of cross-reactivity.
Conclusion and Future Directions
The lack of published data on the cross-reactivity of methamidophos immunoassays with this compound is a significant knowledge gap. This information is crucial for the validation and interpretation of immunoassay results, particularly in metabolic studies or when analyzing samples where both the parent compound and its metabolites may be present.
It is imperative for researchers developing and validating immunoassays for methamidophos to perform comprehensive cross-reactivity studies that include this compound and other relevant metabolites. The publication of this data would be of immense value to the scientific community, enabling more accurate and reliable quantification of methamidophos residues and contributing to a better understanding of its environmental fate and toxicological profile. Professionals in drug development and food safety would also benefit from this data to ensure the accuracy of their screening programs.
Distinguishing Methamidophos Sulfoxide from its Isomeric Transformation Products: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of isomeric transformation products of active pharmaceutical ingredients and agrochemicals is a critical aspect of safety and efficacy assessment. This guide provides a comparative analysis of methodologies to distinguish the potential isomers of Methamidophos Sulfoxide, a putative transformation product of the organophosphate insecticide, methamidophos.
Methamidophos itself is a chiral organophosphate, and its oxidation to this compound introduces a second chiral center at the sulfur atom. This results in the potential for four stereoisomers: (R,R), (S,S), (R,S), and (S,R)-methamidophos sulfoxide. These diastereomers may exhibit different toxicological and metabolic profiles. While "this compound" has been proposed as a potential metabolite, detailed experimental data on its isomers is limited in publicly available literature. This guide, therefore, draws upon established analytical principles for chiral organophosphates and sulfoxides to provide a framework for their differentiation.
Theoretical Isomers of this compound
The introduction of a sulfoxide group into the methamidophos structure creates two chiral centers: the phosphorus atom and the sulfur atom. This leads to the formation of two pairs of enantiomers, which are diastereomers to each other.
Analytical Techniques for Isomer Differentiation
The primary methods for separating and identifying stereoisomers include chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) is invaluable for structural confirmation, especially when coupled with a separation technique.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful technique for separating enantiomers and diastereomers.
Table 1: Comparison of Chromatographic Columns for Isomer Separation
| Column Type | Stationary Phase Principle | Expected Separation | Advantages | Disadvantages |
| Chiral Stationary Phase (Polysaccharide-based) | Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) with chiral cavities. | Baseline separation of all four stereoisomers is possible. | High resolving power for enantiomers. | Method development can be extensive; expensive columns. |
| Reversed-Phase C18 | Hydrophobic interactions. | May separate diastereomeric pairs ((R,R)/(S,S) from (R,S)/(S,R)) but will not resolve enantiomers. | Robust, widely available, and cost-effective. | Cannot separate enantiomers. |
Spectroscopic and Spectrometric Characterization
Table 2: Spectroscopic and Spectrometric Data for Isomer Characterization
| Technique | Expected Observations | Information Gained |
| Mass Spectrometry (MS/MS) | All isomers will exhibit the same molecular ion and major fragment ions. Subtle differences in fragment ion ratios may exist between diastereomers. | Confirmation of molecular weight and elemental composition. Fragmentation patterns aid in structural elucidation. |
| ³¹P Nuclear Magnetic Resonance (NMR) | Diastereomers will likely exhibit distinct chemical shifts due to the different magnetic environments of the phosphorus nucleus. Enantiomers will have identical spectra in an achiral solvent. | Differentiation of diastereomers. Purity assessment. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Diastereomers will show distinct chemical shifts for protons and carbons near the chiral centers. Enantiomers will have identical spectra in an achiral solvent. | Detailed structural information. Differentiation of diastereomers. |
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Diastereoselective Separation
Objective: To separate the diastereomeric pairs of this compound.
Instrumentation:
-
HPLC system with a quaternary pump and autosampler.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20 v/v). Isocratic elution is preferred for initial method development.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-300.
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.
Data Analysis: Monitor for the protonated molecule [M+H]⁺ of this compound (expected m/z 158.0). The separation of four distinct peaks would indicate the resolution of all stereoisomers.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Identification
Objective: To differentiate the diastereomers of this compound based on their distinct ³¹P chemical shifts.
Instrumentation:
-
NMR spectrometer operating at a high field strength (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a purified sample containing the this compound isomers in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Add a small amount of a reference standard, such as phosphoric acid (H₃PO₄), if external referencing is not used.
NMR Parameters:
-
Nucleus: ³¹P.
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.
Data Analysis: Process the Free Induction Decay (FID) with an exponential multiplication and Fourier transform. The resulting spectrum is expected to show two distinct peaks, each representing one of the diastereomeric pairs.
Differential Biological Activity and Signaling Pathways
It is well-established that stereoisomers of pesticides can exhibit different biological activities. For organophosphates, the primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE). The different three-dimensional arrangements of the substituents around the chiral phosphorus and sulfur atoms in the this compound isomers will likely lead to differential binding affinities for the active site of AChE.
Relative Potency of Methamidophos Sulfoxide as a Cholinesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Cholinesterase Inhibition Potency
Organophosphorus compounds, such as methamidophos, are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1] The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[1] The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
While the bioactivation of methamidophos through S-oxidation to form methamidophos sulfoxide has been proposed, specific IC50 or Ki values for this metabolite are not available in the current body of scientific literature. However, research has established the relative potencies of methamidophos and its precursor, acephate.
| Compound | Enzyme Source | IC50 | Ki | Relative Potency Notes |
| Methamidophos | Human Erythrocyte & Rat Brain Synaptosomal Membrane AChE | ~10⁻⁵ mol/L | 10³ mol·L⁻¹·min⁻¹ | Methamidophos is approximately 1000 times more potent than acephate. |
| Acephate | Human Erythrocyte & Rat Brain Synaptosomal Membrane AChE | ~10⁻⁴ mol/L | 10² mol·L⁻¹·min⁻¹ | |
| N-Hydroxymethamidophos | Not Specified | Not Specified | Not Specified | A study on a synthesized candidate metabolite, N-hydroxymethamidophos, found it to be a less potent AChE inhibitor than methamidophos.[2] |
Experimental Protocols
A standard and widely used method for determining cholinesterase inhibition is the Ellman assay. This spectrophotometric method is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified.[3]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman Method)
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (Methamidophos, this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
AChE enzyme solution
-
Test compound solution (or solvent for control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Caption: Workflow for Determining Cholinesterase Inhibition (IC50).
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cholinesterase inhibitory activity [bio-protocol.org]
Environmental Persistence of Methamidophos and Its Sulfoxide Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental persistence of the organophosphate insecticide methamidophos and its potential sulfoxide metabolite. The information is intended to support environmental risk assessments and inform the development of safer agricultural chemicals. While extensive data is available for methamidophos, information regarding the environmental fate of methamidophos sulfoxide is notably scarce in publicly available scientific literature.
Summary of Environmental Persistence
Methamidophos is characterized by its relatively low persistence in soil, with its degradation being significantly influenced by soil type and microbial activity. In aquatic environments, its persistence is highly dependent on pH, with more rapid degradation occurring under alkaline conditions. Sunlight can also accelerate its breakdown in water.
Conversely, a thorough review of available literature yielded no specific data on the environmental persistence of this compound, including its half-life in soil or water. While the formation of sulfoxides is a known bioactivation or degradation pathway for some organophosphate pesticides, the environmental fate of this specific derivative of methamidophos has not been extensively studied or reported.
Quantitative Data on Environmental Persistence
The following table summarizes the available quantitative data on the environmental persistence of methamidophos. No corresponding data was found for this compound.
| Parameter | Methamidophos | This compound | Source |
| Soil Half-Life (Aerobic) | |||
| Silt | 1.9 days | No data available | [1][2] |
| Loam | 4.8 days | No data available | [1][2] |
| Sand | 6.1 days | No data available | [1][2] |
| Sandy Loam | 10-12 days | No data available | [1] |
| Water Half-Life | |||
| pH 5.0 | 309 days | No data available | [1][2] |
| pH 7.0 | 27 days | No data available | [1][2] |
| pH 9.0 | 3 days | No data available | [1][2] |
| pH 5.0 (with sunlight) | 90 days | No data available | [1] |
| Vegetation Half-Life | |||
| Tomato Fruit | 4.8-5.1 days | No data available | [1] |
| Tomato Leaves | 5.5-5.9 days | No data available | [1] |
Degradation Pathways
The degradation of methamidophos in the environment proceeds through several pathways, primarily hydrolysis and microbial degradation. The main degradation products include carbon dioxide, mercaptan, dimethyl disulfide, and dimethyl sulfide[2].
Below is a simplified representation of the microbial degradation pathway of methamidophos.
Caption: Simplified microbial degradation pathway of methamidophos.
Experimental Protocols
The data presented in this guide are based on standard environmental fate studies. While specific, detailed protocols for each cited value are proprietary to the conducting laboratories, the general methodologies follow established guidelines from regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).
Typical Experimental Protocol for Determining Soil Half-Life:
A common method for determining the aerobic soil half-life of a pesticide involves the following steps:
-
Soil Collection and Characterization: Soil is collected from a relevant agricultural region and characterized for properties such as texture (sand, silt, clay content), organic matter content, pH, and microbial biomass.
-
Test Substance Application: The pesticide, often radiolabeled for easier tracking, is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions that are optimal for microbial activity. Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling and Analysis: At regular intervals, subsamples of the soil are taken and extracted. The concentration of the parent pesticide and its major degradation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The dissipation of the pesticide over time is plotted, and the time required for 50% of the initial concentration to degrade (DT50 or half-life) is calculated using first-order kinetics.
Typical Experimental Protocol for Determining Hydrolysis Rate in Water:
The hydrolysis of a pesticide as a function of pH is typically determined as follows:
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH values (e.g., pH 4, 7, and 9) to represent a range of environmental conditions.
-
Test Substance Application: The pesticide is added to each buffer solution at a known concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature.
-
Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed for the concentration of the parent compound using methods like HPLC or GC-MS.
-
Data Analysis: The rate of hydrolysis is determined for each pH, and the half-life is calculated.
Conclusion
The available data clearly indicate that methamidophos is a non-persistent pesticide in soil and its persistence in water is highly pH-dependent. The lack of any data on the environmental fate of this compound is a significant knowledge gap. Further research is warranted to determine the formation potential and environmental persistence of this and other potential oxidized metabolites of methamidophos to conduct a more comprehensive environmental risk assessment. Researchers and drug development professionals are encouraged to consider the generation of such data for novel compounds to ensure a complete understanding of their environmental impact.
References
In Vitro vs. In Vivo Formation of "Methamidophos Sulfoxide": A Comparative Analysis of a Controversial Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamidophos, a potent organophosphate insecticide, has long been a subject of toxicological research due to its significant acetylcholinesterase (AChE) inhibitory activity. A key aspect of its toxicology is its metabolic activation, or bioactivation, a process whereby the parent compound is converted into more potent metabolites. One of the proposed, yet highly debated, bioactivation pathways is S-oxidation, which would lead to the formation of "Methamidophos sulfoxide." This guide provides a comparative analysis of the evidence for the formation of this putative metabolite in both in vitro and in vivo systems. While direct quantitative comparisons are limited due to the controversial nature of this specific metabolite, this guide will objectively present the available experimental data and discuss the prevailing scientific viewpoints.
Data Presentation: Methamidophos Metabolism
The metabolism of methamidophos is complex, with several proposed pathways. The formation of a distinct and stable "this compound" is not a universally accepted phenomenon. The primary competing hypothesis for bioactivation is N-hydroxylation. The following table summarizes the major proposed metabolic pathways and their products.
| Metabolic Pathway | Key Enzymes/Conditions | Resulting Products | Evidence Level (in vitro) | Evidence Level (in vivo) |
| S-Oxidation (Sulfoxidation) | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO) | This compound (putative) | Limited and Controversial | Indirect and Debated |
| N-Hydroxylation | Oxidases | N-hydroxymethamidophos | Supported by inhibition studies[1] | Supported by inhibition studies[1] |
| Desamination | Amidases | Desamino-methamidophos | Identified in metabolic studies | Identified as a degradation product[2] |
| Hydrolysis | Esterases | O,S-dimethyl phosphorothioate, Methyl dihydrogen phosphate, Phosphoric acid | Identified in metabolic studies | Major metabolites found in urine and feces[2] |
| Desmethylation | CYP enzymes | S-methyl phosphoramidothioic acid | Inferred from downstream products | Part of the degradation pathway[2] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for studying the in vitro and in vivo metabolism of methamidophos.
In Vitro Metabolism of Methamidophos using Liver Microsomes
This protocol is designed to assess the potential for hepatic enzymes to metabolize methamidophos, including the putative S-oxidation.
Objective: To determine the formation of methamidophos metabolites by liver microsomes.
Materials:
-
Rat or human liver microsomes
-
Methamidophos (analytical standard)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding methamidophos to the mixture. The final concentration of methamidophos should be within a relevant range (e.g., 1-100 µM).
-
Incubate the reaction at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of methamidophos and its potential metabolites using a validated LC-MS/MS or GC-MS method.
-
Control experiments should be conducted, including reactions without NADPH, to differentiate between enzymatic and non-enzymatic degradation.
In Vivo Metabolism of Methamidophos in a Rodent Model
This protocol outlines a typical approach to study the metabolic fate of methamidophos in a living organism.
Objective: To identify and quantify methamidophos and its metabolites in biological matrices following administration to rats.
Materials:
-
Sprague-Dawley rats
-
Methamidophos (analytical or radiolabeled)
-
Vehicle for administration (e.g., corn oil, saline)
-
Metabolic cages for collection of urine and feces
-
Analytical instrumentation (LC-MS/MS, GC-MS, or scintillation counter for radiolabeled compounds)
Procedure:
-
House rats individually in metabolic cages for an acclimatization period.
-
Administer a single oral or intraperitoneal dose of methamidophos to the rats.
-
Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours) post-dosing.
-
At the end of the study period, euthanize the animals and collect blood and tissues (e.g., liver, kidney, brain).
-
Process the biological samples:
-
Urine: Centrifuge to remove debris and analyze directly or after extraction.
-
Feces: Homogenize and extract with an appropriate solvent.
-
Blood: Separate plasma and extract.
-
Tissues: Homogenize and extract.
-
-
Analyze the extracts for methamidophos and its metabolites using validated analytical methods.
-
If using radiolabeled methamidophos, determine the total radioactivity in each matrix to perform a mass balance analysis.
Mandatory Visualization
The following diagrams illustrate the proposed metabolic pathways of methamidophos and a generalized workflow for its metabolic analysis.
Caption: Proposed metabolic pathways of methamidophos.
Caption: Generalized workflow for metabolic studies.
Discussion and Conclusion
The bioactivation of methamidophos is a critical determinant of its toxicity. While the parent compound itself is a weak AChE inhibitor, its metabolites are significantly more potent. The hypothesis of S-oxidation leading to "this compound" as a key bioactivation step has been a point of contention in the scientific community.
In vitro studies using liver microsomes have provided a platform to investigate the enzymatic processes involved in methamidophos metabolism. However, the direct detection and quantification of a stable "this compound" have not been consistently reported. Research has pointed towards N-hydroxylation as a more plausible primary oxidative bioactivation pathway.[1] This is supported by experiments showing that inhibitors of certain oxidases can significantly delay the onset of toxicity, suggesting an enzymatic process other than just P450-mediated S-oxidation is at play.[1]
In vivo studies in animal models have successfully identified several metabolites of methamidophos, primarily products of hydrolysis and desamination.[2] These studies confirm that methamidophos is extensively metabolized. However, the presence of "this compound" in biological fluids or tissues has not been unequivocally demonstrated. The rapid degradation and potential reactivity of such a sulfoxide could make its detection challenging.
References
Confirmation of Methamidophos Sulfoxide Identity Using Tandem Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for the sensitive and selective determination of pesticide residues like Methamidophos. Its ability to provide structural information through fragmentation patterns allows for confident identification and quantification even in complex matrices. While gas chromatography-tandem mass spectrometry (GC-MS/MS) is an alternative, the polar nature of Methamidophos can lead to analytical challenges such as poor peak shape and matrix effects.[1]
For the confirmatory analysis of the potential metabolite, Methamidophos sulfoxide, LC-MS/MS is the most promising technique. However, a significant challenge lies in the current lack of commercially available analytical standards for this compound, which is a prerequisite for method development, validation, and accurate quantification. This guide outlines a proposed workflow and theoretical fragmentation pathway for this compound to aid researchers in developing a validated analytical method once a standard becomes available.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is critical for the reliable identification and quantification of pesticide residues. The table below compares the performance of LC-MS/MS and GC-MS/MS for the analysis of Methamidophos.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Applicability to Polar Analytes | Excellent, well-suited for polar compounds like Methamidophos.[1] | Challenging, can lead to poor peak shape and requires derivatization for some polar analytes.[1] |
| Selectivity & Sensitivity | High, due to specific precursor-to-product ion transitions (MRM). | High, with good sensitivity. |
| Matrix Effects | Can be significant but can be mitigated with appropriate sample preparation and internal standards.[1] | Can be significant, particularly at the injector port for polar analytes.[1] |
| Sample Preparation | Often compatible with simple and rapid methods like QuEChERS. | May require more extensive cleanup and derivatization steps. |
| Confirmation of Identity | Excellent, based on retention time and multiple fragmentation ions. | Good, based on retention time and mass spectral library matching. |
Experimental Protocols
A robust analytical method relies on meticulous experimental protocols. The following sections detail the established procedures for Methamidophos analysis and a proposed approach for this compound.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.
Protocol:
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄).
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge at a high speed for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
LC-MS/MS Analysis of Methamidophos
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions (Confirmed for Methamidophos):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Methamidophos | 142.0 | 94.0 | 125.0 | Optimized for instrument |
Proposed Workflow for this compound Confirmation
The following workflow is proposed for the development of a validated method for the confirmation of this compound.
Caption: Proposed workflow for this compound analysis.
Theoretical Fragmentation Pathway of this compound
In the absence of experimental data, a plausible fragmentation pathway for protonated this compound ([M+H]⁺) can be predicted based on the known fragmentation of Methamidophos and other organophosphate sulfoxides. The molecular weight of this compound is expected to be 157.12 g/mol (C₂H₈NO₃PS).
Caption: Theoretical fragmentation of this compound.
Signaling Pathway and Logical Relationships
The primary mechanism of toxic action for organophosphate pesticides like Methamidophos is the inhibition of the acetylcholinesterase (AChE) enzyme. This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in overstimulation of cholinergic receptors.
Caption: Mechanism of Acetylcholinesterase inhibition.
Conclusion and Future Directions
The confirmation of Methamidophos identity is routinely and reliably achieved using LC-MS/MS. This guide provides the necessary foundational information, including established experimental protocols and mass spectrometric parameters.
The analysis of this compound, however, remains a developing area. The primary obstacle is the lack of a certified analytical standard. The proposed workflow and theoretical fragmentation pathway presented here offer a starting point for researchers to develop and validate a robust LC-MS/MS method once a standard becomes commercially available. Future research should focus on the synthesis and certification of a this compound standard to enable the development of validated analytical methods for its detection in various matrices. This will be crucial for a more comprehensive understanding of Methamidophos metabolism and its potential toxicological implications.
References
Evaluating the Contribution of "Methamidophos Sulfoxide" to Overall Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of the organophosphate insecticide methamidophos and its potential oxidative metabolite, methamidophos sulfoxide. Due to a lack of available experimental data on the synthesis and toxicological evaluation of this compound, this document focuses on the known toxicity of the parent compound, methamidophos, and contrasts it with a studied oxidative metabolite, N-hydroxymethamidophos. This comparison aims to shed light on the potential toxicological impact of oxidative metabolism on methamidophos and highlights a significant knowledge gap in the field.
Executive Summary
Methamidophos is a highly toxic organophosphate insecticide that exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] The potential for metabolic activation, particularly through oxidation, to enhance the toxicity of organophosphates is a key area of research. While the oxidation of the sulfur atom in methamidophos to form this compound has been a topic of speculation, scientific literature detailing its isolation and toxicological profile is not currently available. However, research into another potential oxidative metabolite, N-hydroxymethamidophos, has shown that this particular oxidative transformation results in a compound that is less toxic than the parent methamidophos. This finding challenges the assumption that oxidation universally leads to bioactivation and increased toxicity for methamidophos.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for methamidophos and N-hydroxymethamidophos. No data is available for this compound.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Exposure | LD50 (mg/kg body weight) | Source |
| Methamidophos | Rat (male) | Oral | 21 | [1] |
| Rat (female) | Oral | 16 | [1] | |
| Rabbit | Dermal | 118 | [1] | |
| Rat | Inhalation | 9 | [1] | |
| N-Hydroxymethamidophos | Mouse | Intraperitoneal | >50 | [3] |
Table 2: Chronic Toxicity Data
| Compound | Test Species | Study Duration | NOAEL (mg/kg body weight/day) | Endpoint | Source |
| Methamidophos | Rat | 56 days | 0.03 | Cholinesterase inhibition | [1] |
| Dog | 1 year | 0.06 | Cholinesterase inhibition | [4] |
Table 3: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | Enzyme Source | IC50 | Source |
| Methamidophos | Not specified | Potent inhibitor | [5] |
| N-Hydroxymethamidophos | Not specified | Less potent than methamidophos | [3] |
Signaling Pathway: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for methamidophos is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine at the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by methamidophos.
Experimental Protocols
Synthesis of N-Hydroxymethamidophos
The synthesis of N-hydroxymethamidophos was conducted as a means to study a potential oxidative metabolite of methamidophos.[3]
Methodology:
-
Coupling Reaction: MeO(MeS)P(O)Cl is coupled with Me3SiNHOSiMe3.
-
Desilylation: The resulting product is desilylated to yield N-hydroxymethamidophos [MeO(MeS)P(O)NHOH].[3]
Note: The synthesized N-hydroxymethamidophos was found to be unstable at pH 7.4, with a half-life of 10 minutes at 37°C.[3]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the anticholinesterase activity of compounds.[6][7]
Principle:
Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Test compound solutions at various concentrations
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, DTNB solution, and the test compound to each well.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Immediately after adding the enzyme, add the ATCI substrate.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[8]
-
References
- 1. EXTOXNET PIP - METHAMIDOPHOS [extoxnet.orst.edu]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays [mdpi.com]
- 7. attogene.com [attogene.com]
- 8. researchgate.net [researchgate.net]
A Guide to the Inter-Laboratory Comparison of Analytical Methods for Methamidophos Sulfoxide
Disclaimer: As of the latest search, specific inter-laboratory comparison studies for "Methamidophos sulfoxide" are not publicly available. This guide, therefore, provides a framework and best practices for conducting such a comparison, based on established methodologies for pesticide residue analysis. The presented data is hypothetical to illustrate the comparison format.
This guide is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of pesticide residues. It outlines the critical parameters and experimental protocols for comparing analytical methods for the detection and quantification of this compound, a potentially toxic metabolite of the insecticide acephate.
Data Presentation
A key aspect of an inter-laboratory comparison is the clear and concise presentation of quantitative data. The following table is a hypothetical representation of how results from different laboratories or methods could be summarized for easy comparison.
Table 1: Hypothetical Inter-laboratory Comparison of this compound Analysis
| Parameter | Method A (GC-MS/MS) | Method B (UPLC-MS/MS) | Method C (LC-MS/MS) |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.1 µg/kg | 0.2 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 0.3 µg/kg | 0.6 µg/kg |
| **Linearity (R²) ** | 0.998 | 0.999 | 0.999 |
| Accuracy (Mean Recovery %) | 95% | 102% | 98% |
| Precision (RSDr %) | 8% | 5% | 6% |
| Matrix Effect | Moderate | Low | Low |
-
LOD: The lowest concentration of the analyte that can be reliably detected.
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Linearity (R²): The correlation coefficient of the calibration curve, indicating the linearity of the method's response.
-
Accuracy (Mean Recovery %): The percentage of the true amount of analyte that is detected by the method.
-
Precision (RSDr %): The relative standard deviation of replicate measurements, indicating the method's repeatability.
-
Matrix Effect: The effect of co-extractives from the sample on the analytical signal.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for a valid inter-laboratory comparison. The following are examples of methodologies that could be employed for the analysis of this compound.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is widely adopted for the extraction of pesticide residues from food matrices.[1]
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and internal standards. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a 2 mL or 15 mL tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Final Extract: Centrifuge the d-SPE tube and collect the supernatant for analysis.
Analytical Instrumentation
a) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective technique for the analysis of pesticide residues.[2][3]
-
Chromatographic Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for organophosphorus compounds.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification and confirmation, monitoring at least two transitions for the analyte.
b) Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another powerful technique for the analysis of volatile and semi-volatile compounds.
-
Chromatographic Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: A splitless or pulsed splitless injection is typically used to enhance sensitivity.
-
Ionization: Electron ionization (EI) is the most common ionization technique.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in MRM mode.
Method Validation
To ensure the reliability of results, each participating laboratory should validate the analytical method according to internationally recognized guidelines, such as those outlined in ISO/IEC 17025.[2][4] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.
-
Linearity and Working Range: The range over which the method provides a linear response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be detected and quantified, respectively.
-
Accuracy (Trueness): Assessed through recovery studies by analyzing spiked blank samples at different concentration levels.[2]
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method over a short period of time by the same analyst with the same equipment.
-
Reproducibility (Inter-laboratory precision): The precision of the method across different laboratories.
-
-
Matrix Effect: The influence of sample components on the ionization of the target analyte.
-
Stability: The stability of the analyte in the sample and in standard solutions under different storage conditions.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound in a food sample.
References
Safety Operating Guide
Safe Disposal of Methamidophos Sulfoxide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Methamidophos sulfoxide, a substance of high toxicity. The procedures outlined below are based on best practices for the handling and disposal of its parent compound, Methamidophos, and are intended for researchers, scientists, and drug development professionals. Given the hazardous nature of this chemical, adherence to these guidelines is critical to ensure personal safety and environmental protection.
Immediate Safety Precautions:
This compound, like Methamidophos, is expected to be highly toxic and fatal if swallowed, inhaled, or in contact with skin[1]. It is also very toxic to aquatic life with long-lasting effects. In case of exposure, immediate action is crucial.
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth[1].
-
If on Skin: Gently wash with plenty of soap and water and immediately call a poison center or doctor. Contaminated clothing should be removed immediately and washed before reuse[1].
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor[1].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][2].
Work should always be conducted in a well-ventilated area, preferably under a chemical hood, and appropriate personal protective equipment (PPE) must be worn.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use a face shield if there is a splash hazard[1]. |
| Skin and Body Protection | Wear protective clothing. An apron or lab coat is recommended[1]. |
| Respiratory Protection | Wear a respirator. Ensure the respirator is properly fitted and approved for protection against organic vapors and toxic dusts[1]. |
Spill and Leak Procedures
In the event of a spill, the area should be evacuated immediately. Only personnel equipped with the proper PPE should be involved in the cleanup[3].
Spill Containment and Cleanup:
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry[3].
-
Eliminate Ignition Sources: If the substance is in a flammable solvent, remove all sources of ignition[3][4].
-
Contain the Spill: Prevent the spilled material from entering drains or waterways[1][3]. For liquid spills, use an absorbent material like sand, soil, or diatomaceous earth to bind the liquid[2][3]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[1].
-
Collect Waste: Place the contained material into a sealed, labeled container for disposal[1][3].
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste[1].
Disposal Procedures
Methamidophos and its derivatives are considered hazardous waste and must be disposed of accordingly[1][5].
Step-by-Step Disposal Protocol:
-
Container Management: Keep the waste chemical in its original, tightly closed container if possible[1]. Do not mix with other waste.
-
Labeling: Clearly label the waste container with its contents (e.g., "Hazardous Waste: this compound") and any associated hazards.
-
Storage: Store the waste in a locked, well-ventilated area away from incompatible materials[1].
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the material[1][3]. The primary recommended method of disposal is high-temperature incineration at an approved facility[5][6].
-
Regulatory Compliance: Ensure all local, regional, and national regulations for hazardous waste disposal are strictly followed[1]. The waste code should be assigned in consultation with the user, producer, and waste disposal company[1].
Quantitative Data Summary
The following table summarizes key toxicity data for Methamidophos, which can be used as a reference for assessing the potential hazards of this compound.
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | 7.5 mg/kg | Rat | [7] |
| Acute Dermal LD50 | 110 mg/kg | Rat | [7] |
| Acute Inhalation LC50/4h | 162 mg/L | Rat | [7] |
| Aquatic Toxicity (Fish) | LC50: 1.28 mg/l (96 h) | Rainbow Trout | |
| Aquatic Toxicity (Daphnia) | EC50: 0.27 mg/l (48 h) | Daphnia magna |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. cpachem.com [cpachem.com]
- 3. toolsfortransformation.net [toolsfortransformation.net]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Methamidophos [fao.org]
- 6. Methamidophos (HSG 79, 1993) [inchem.org]
- 7. toolsfortransformation.net [toolsfortransformation.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
